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  • Product: 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid
  • CAS: 1304787-76-5

Core Science & Biosynthesis

Foundational

Characterization of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

An In-Depth Technical Guide to the For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-methoxyethy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, a substituted indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, exhibiting a wide range of biological activities, including anticancer, antioxidant, and antiviral properties.[1][2][3] This guide details a robust synthetic route, purification protocols, and a suite of analytical techniques for the unequivocal structural elucidation and purity assessment of the title compound. The methodologies described herein are grounded in established principles of organic chemistry and analytical science, providing a self-validating framework for researchers.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a fundamental heterocyclic motif found in numerous natural products, pharmaceuticals, and agrochemicals.[2][4] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of medicinal chemistry.[4] Compounds incorporating the indole nucleus have shown promise in targeting a diverse array of biological targets, including enzymes and receptors.[5][6] The derivatization of the indole core, such as the introduction of a carboxylic acid at the 5-position and an N-alkyl substituent, allows for the fine-tuning of physicochemical properties and biological activity. Specifically, the methoxyethyl group at the N1 position can enhance solubility and modulate binding interactions. This guide focuses on providing the necessary technical details for the synthesis and comprehensive characterization of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, a potentially valuable building block in drug discovery programs.

Synthesis Pathway

The synthesis of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid can be efficiently achieved through a two-step process involving the N-alkylation of a suitable indole precursor followed by ester hydrolysis. This approach is widely applicable for the synthesis of N-substituted indole derivatives.[1]

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis Indole_Ester Methyl 1H-indole-5-carboxylate Base NaH in DMF Indole_Ester->Base Reacts with Alkylating_Agent 1-bromo-2-methoxyethane Alkylated_Ester Methyl 1-(2-methoxyethyl)-1H-indole-5-carboxylate Alkylating_Agent->Alkylated_Ester Forms Base->Alkylating_Agent Deprotonates indole N-H Hydrolysis_Base NaOH in MeOH/H2O Alkylated_Ester->Hydrolysis_Base Reacts with Final_Product 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid Hydrolysis_Base->Final_Product Yields

Caption: Synthetic route for 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid.

Experimental Protocol: Synthesis

Step 1: N-Alkylation of Methyl 1H-indole-5-carboxylate

  • To a stirred solution of methyl 1H-indole-5-carboxylate in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.

  • Add 1-bromo-2-methoxyethane (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with ice-cold water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 1-(2-methoxyethyl)-1H-indole-5-carboxylate.

Step 2: Hydrolysis to 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

  • Dissolve the crude ester from the previous step in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any non-acidic impurities.

  • Acidify the aqueous layer with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. For highly pure material required for biological assays, purification by column chromatography may be necessary.

Chromatographic Purification Protocol

For challenging separations of carboxylic acids, reverse-phase high-performance liquid chromatography (HPLC) is often the method of choice.[7][8]

  • Column: A C18 stationary phase is typically effective.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure the carboxylic acid remains in its protonated state for better retention and peak shape.[9]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (typically around 220 nm and 280 nm). For compounds lacking a strong chromophore, a universal detector like a refractive index (RI) detector can be employed.[8][10]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of the synthesized compound.

Analytical_Workflow Start Purified Compound MS Mass Spectrometry (MS) Start->MS Molecular Weight NMR Nuclear Magnetic Resonance (NMR) Start->NMR Structural Elucidation IR Infrared (IR) Spectroscopy Start->IR Functional Groups HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Purity & Identity Structural_Confirmation Structural Confirmation MS->Structural_Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Caption: Workflow for the analytical characterization of the target compound.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC12H13NO3[11]
Molecular Weight219.24 g/mol [11]
Monoisotopic Mass219.08954 Da[11]
XlogP (predicted)1.3[11]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

AdductPredicted m/z
[M+H]+220.09682
[M+Na]+242.07876
[M-H]-218.08226
Data predicted and available from PubChem.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Signals: The proton NMR spectrum of an indole derivative provides key structural information.[12]

  • Indole Protons: Aromatic protons on the indole ring will appear in the range of δ 7.0-8.5 ppm. The coupling patterns will be indicative of the substitution pattern.

  • Methoxyethyl Protons: The methylene protons of the ethyl group will appear as two distinct triplets, one for the -CH₂-N- and another for the -CH₂-O-. The methoxy group will be a singlet around δ 3.3-3.5 ppm.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (δ 10-12 ppm), which is exchangeable with D₂O.

Expected ¹³C NMR Signals: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

  • C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid.

  • C-O Stretch: An absorption in the region of 1210-1320 cm⁻¹ is indicative of the C-O stretching of the carboxylic acid and the ether linkage.

  • C-N Stretch: A band around 1300-1350 cm⁻¹ can be attributed to the C-N stretching of the indole ring.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A single sharp peak in the chromatogram under optimized conditions indicates a high degree of purity. The retention time can also be used for identification when compared to a reference standard.

Biological Context and Potential Applications

Indole-5-carboxylic acid derivatives have been investigated for a variety of biological activities. For instance, some have shown potential as anticancer agents and as ligands for serotonin receptors.[2][13][14] The introduction of the N-(2-methoxyethyl) substituent can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The characterization of this specific derivative is a critical step in exploring its potential as a lead compound in drug discovery.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. The described protocols and analytical methods are based on established scientific principles and provide a reliable means for obtaining and verifying this compound for further research and development. The thorough characterization of novel chemical entities is paramount for ensuring the integrity and reproducibility of scientific findings in the field of drug discovery.

References

  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]

  • PubChemLite. 1-(2-methoxyethyl)-1h-indole-5-carboxylic acid (C12H13NO3). [Link]

  • PMC - NIH. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. [Link]

  • PMC - PubMed Central. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • PMC. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • PubMed. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. [Link]

  • MDPI. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. [Link]

  • Springer. Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. [Link]

  • Organic Syntheses Procedure. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. [Link]

  • ResearchGate. New Indole‐6‐Carboxylic Acid Derivatives as Multi‐Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation | Request PDF. [Link]

  • ResearchGate. Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies | Request PDF. [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • ACS Publications. Synthesis and spectral characterization of 2-substituted indole derivatives. [Link]

  • Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
  • MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. [Link]

  • Google Patents.
  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]

  • Reddit. chromatography of carboxylic acid derivatives of aminoacids? : r/OrganicChemistry. [Link]

  • Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. [Link]

  • PMC - NIH. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. [Link]

  • PubChem. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy- | C12H14N2O3 | CID. [Link]

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Exploratory

An In-depth Technical Guide to the Anticipated Biological Activity and Research Roadmap for 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

Abstract This technical guide provides a comprehensive analysis of the potential biological activities of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. In the absence of direct empirical data for this specific molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related indole-5-carboxylic acid derivatives to project a probable pharmacological profile. We will delve into the chemical rationale for its synthesis and potential as a scaffold in drug discovery. This guide is intended for researchers, scientists, and drug development professionals, offering a hypothesized mechanism of action and a practical, step-by-step experimental framework to validate these claims. Our discussion is grounded in the established biological roles of the indole-5-carboxylic acid moiety, which has shown promise in diverse therapeutic areas including neuroprotection, oncology, and anti-inflammatory applications.

Introduction: The Indole-5-Carboxylic Acid Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The addition of a carboxylic acid group at the 5-position creates a molecule with significant potential for targeted biological interactions. Indole-5-carboxylic acid and its derivatives have been identified as intermediates in the biosynthesis of essential amino acids like tryptophan and have been explored for a range of therapeutic applications.[1] These derivatives are being investigated for their potential as anticancer immunomodulators, antagonists for the human growth hormone secretagogue receptor, and for their role in the preparation of novel inhibitors of the Hedgehog signaling pathway.

The subject of this guide, 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, is a specific derivative where the indole nitrogen is substituted with a 2-methoxyethyl group. This substitution can significantly impact the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics. While this specific compound is commercially available as a research chemical, its biological activities have not been extensively reported in peer-reviewed literature.[2][3] This guide, therefore, serves as a roadmap for its systematic investigation.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known activities of related indole-5-carboxylic acid derivatives, we can hypothesize several potential biological activities for 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. The carboxylic acid moiety is a key feature, often involved in critical binding interactions with biological targets.[4] However, it can also present challenges in drug development, such as metabolic instability and poor membrane permeability, which can sometimes be mitigated by bioisosteric replacement.[4][5]

Neuroprotection and Neurodegenerative Diseases

Structurally similar compounds, such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), have demonstrated neuroprotective properties.[6] Research has indicated that MI2CA can reduce the size of ischemic areas in stroke models, decrease oxidative stress, and protect against pathology in models of Alzheimer's disease.[6] It is plausible that 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid could exhibit similar neuroprotective effects. The indole nucleus, a common feature in many neuroactive compounds, combined with the carboxylic acid group, may allow it to interact with targets involved in neuronal survival pathways.

Anti-inflammatory and Cytokine Inhibition

Indole derivatives have been patented as inhibitors of cytokine production, which are key mediators in inflammatory processes.[7] Chronic inflammation is implicated in a host of diseases, including rheumatoid arthritis and inflammatory bowel disease. The core indole structure of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid suggests it could potentially modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Oncology

The indole-5-carboxylic acid scaffold is a reactant for the preparation of tryptophan dioxygenase (TDO) inhibitors, which are being explored as potential anticancer immunomodulators. TDO is an enzyme involved in tryptophan metabolism, and its inhibition can enhance anti-tumor immunity. This suggests a potential avenue for 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid in cancer immunotherapy research.

Antiviral Activity

Recent studies have highlighted indole-2-carboxylic acid derivatives as novel inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle.[8] These derivatives function by chelating with magnesium ions in the active site of the integrase. While the subject molecule is an indole-5-carboxylic acid, the shared indole-carboxylic acid pharmacophore suggests that it could be investigated for similar antiviral properties.

Proposed Experimental Workflows for Biological Characterization

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following protocols are designed to be self-validating and provide a clear path for investigation.

General Workflow for In Vitro Screening

The initial phase of investigation should involve a broad in vitro screening to identify the most promising therapeutic areas.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Focused Investigation A Compound Acquisition 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid B Purity and Characterization (NMR, LC-MS) A->B Quality Control C Cytotoxicity Assay (e.g., MTT on various cell lines) B->C Toxicity Profiling D Broad Panel Kinase/Enzyme Assay C->D Activity Screening E Receptor Binding Assays C->E Activity Screening F Neuroprotection Assays (e.g., SH-SY5Y cells, oxidative stress models) D->F Target Identification G Anti-inflammatory Assays (e.g., LPS-stimulated macrophages, cytokine measurement) D->G Target Identification H Anticancer Assays (e.g., TDO inhibition, tumor cell proliferation) D->H Target Identification I Antiviral Assays (e.g., HIV-1 integrase inhibition) D->I Target Identification E->F Target Identification E->G Target Identification E->H Target Identification E->I Target Identification

Caption: A general workflow for the initial in vitro screening of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid.

Detailed Protocol: Neuroprotection Assay

Objective: To assess the neuroprotective effects of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid against oxidative stress in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hydrogen peroxide (H₂O₂)

  • 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid (e.g., 1, 10, 100 µM) for 24 hours.

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 100 µM) for 4 hours to induce oxidative stress.

  • MTT Assay:

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Detailed Protocol: Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory activity of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid by measuring its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Cytokine Measurement:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: Hypothesized Biological Activities and Relevant In Vitro Models

Hypothesized Activity Potential Mechanism Proposed In Vitro Model Key Readout
NeuroprotectionReduction of oxidative stressH₂O₂-treated SH-SY5Y cellsCell viability (MTT assay)
Anti-inflammatoryInhibition of cytokine productionLPS-stimulated RAW 264.7 cellsTNF-α, IL-6 levels (ELISA)
AnticancerTDO inhibitionRecombinant TDO enzyme assayEnzyme activity
AntiviralHIV-1 integrase inhibitionHIV-1 integrase activity assayIC₅₀ value

Conclusion and Future Directions

1-(2-methoxyethyl)-1H-indole-5-carboxylic acid represents an intriguing yet underexplored molecule with a chemical scaffold that suggests a range of potential biological activities. Based on the established pharmacology of related indole-5-carboxylic acid derivatives, promising avenues for investigation include neuroprotection, anti-inflammatory effects, oncology, and antiviral applications. The experimental workflows detailed in this guide provide a robust framework for elucidating the therapeutic potential of this compound. Further research, including in vivo studies and structure-activity relationship (SAR) optimization, will be crucial in determining its future as a lead compound in drug discovery.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica. [Link]

  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (2010). ChemInform. [Link]

  • Investigation of Carboxylic Acid Isosteres for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. (2021). ChemRxiv. [Link]

  • 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. (n.d.). PubChem. [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. (2006). Archiv der Pharmazie. [Link]

  • Polymorph of acid 4-[2-[4-[1-(2-ethoxyethyl)-1h-benzimidazole-2-il]-1-piperidinyl]ethyl]. (n.d.).
  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 2-ARYLCARBAMOYL-INDOLES AS CYTOKINE INHIBITORS. (n.d.).
  • Polymorph of 4-[2-[4-[1-(2-ethoxyethyl)-1H-benzimidazole-2-yl]-1-piperidinyl]ethyl]-αα-dimethyl-benzeneacetic acid. (n.d.).
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2023). Molecules. [Link]

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  • Bilastine. (n.d.).
  • Monohydrate of 5-(2-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)-ethyl). (n.d.).
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Foundational

The Indole-5-Carboxylic Acid Scaffold: From Historical Discovery to a Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2][3] Its presence in essential natural products like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental biological relevance.[4] This inherent bio-compatibility has made the indole scaffold a "privileged structure," extensively explored by chemists to generate a multitude of therapeutic agents.[5] Within this vast chemical family, Indole-5-carboxylic acid and its derivatives have emerged as a particularly versatile and fruitful area of investigation. This guide provides a deep dive into the history, synthesis, and evolving therapeutic applications of this important chemical entity, offering field-proven insights for professionals in drug discovery and development.

Part 1: Foundational History and Synthesis

The Genesis: From Indole to a Carboxylated Variant

The journey of indole-5-carboxylic acid begins with the broader history of indole chemistry. A foundational moment was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a robust method for creating substituted indoles that remains relevant today.[6] While many indole derivatives were synthesized following this discovery, the specific 5-carboxy variant remained elusive for decades.

It was not until 1955 that the first synthesis of indole-5-carboxylic acid was explicitly reported, completing the series of simple indolecarboxylic acids.[7] This seminal work laid the chemical groundwork for all subsequent explorations of this scaffold.

Caption: Core properties of Indole-5-Carboxylic Acid.

The First Synthesis: A Step-by-Step Protocol

The original 1955 synthesis is a multi-step process that demonstrates classic organic chemistry transformations. The causality behind this pathway involves the strategic introduction and conversion of functional groups on a benzene ring to facilitate the ultimate cyclization into the indole structure.

Historical_Synthesis_Workflow start 2-Amino-5-bromotoluene step2 Diazotization & Nitrite Treatment (Sandmeyer-like) start->step2 step3 5-Bromo-2-nitrotoluene step2->step3 step4 Condensation with Diethyl Oxalate step3->step4 step5 5-Bromo-2-nitrophenylpyruvic acid step4->step5 step6 Reductive Cyclization (FeSO₄/NH₄OH) step5->step6 step7 5-Bromo-2-indolecarboxylic acid step6->step7 step8 Cyanation & Decarboxylation (CuCN/Quinoline) step7->step8 step9 5-Cyanoindole step8->step9 step10 Hydrolysis step9->step10 end Indole-5-carboxylic acid step10->end

Caption: Workflow of the first reported synthesis of Indole-5-carboxylic acid.[7]

Experimental Protocol: Synthesis of 5-Bromo-2-indolecarboxylic acid [7]

This protocol details a key intermediate step in the original synthesis. The choice of ferrous hydroxide provides a mild reducing agent that simultaneously facilitates the cyclization (a Reissert-type reaction) to form the indole ring.

  • Prepare Ferrous Hydroxide: A suspension of ferrous hydroxide is prepared from 31.2 g of FeSO₄·7H₂O and 13.0 ml of concentrated ammonium hydroxide in 114 ml of water.

  • Add Precursor: A solution of 4.7 g of 5-bromo-2-nitrophenylpyruvic acid in 5% ammonium hydroxide is added to the ferrous hydroxide suspension.

  • Reaction: The reaction mixture is maintained at its boiling point for 10 minutes to effect the reductive cyclization.

  • Workup: (The original paper implies a standard workup involving filtration and purification to isolate the product, 5-bromo-2-indolecarboxylic acid).

Modern Synthetic Evolution

While the original synthesis is historically significant, subsequent research has developed more efficient routes. A notable adaptation is the use of Japp-Klingemann type Fischer-indole synthesis protocols. This approach was successfully used to construct 6-hydroxy-indole-5-carboxylic acid, a key metabolite of the antidepressant vilazodone, demonstrating its utility for creating more complex, functionalized derivatives.[8]

Modern drug discovery often demands the rapid synthesis of a library of analogues. To this end, versatile methods starting from materials like 5-nitroindole-2-carboxylic acid are employed.[9] These methods allow for strategic modifications at various positions of the indole ring, which is crucial for structure-activity relationship (SAR) studies.

Part 2: Therapeutic Landscape and Mechanistic Insights

The true value of indole-5-carboxylic acid lies in its role as a versatile building block for pharmacologically active molecules.[10] Its derivatives have shown efficacy across a remarkable range of therapeutic areas.[1]

Anticancer Agents

The indole scaffold is a mainstay in oncology drug discovery.[11] Derivatives of indole carboxylic acids have demonstrated potent cytotoxic effects against various cancer cell lines, notably breast cancer.[4]

A 2023 study detailed the synthesis of 23 novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives.[4] The rationale behind this design was to leverage the known anticancer potential of indoles while exploring how different amine and ester functionalities would modulate this activity. The results were compelling:

Compound IDCore StructureR Group (Ester)Target Cell LineIC₅₀ (µM)
5d 5-Hydroxyindole-3-carboxylate4-MethoxybenzylMCF-7 (Breast Cancer)4.7
5a 5-Hydroxyindole-3-carboxylateBenzylMCF-7 (Breast Cancer)< 10
5l 5-Hydroxyindole-3-carboxylate4-ChlorobenzylMCF-7 (Breast Cancer)< 10
(Data synthesized from a study on anti-breast cancer agents)[4]

The key insight from this work was that specific ester derivatives, such as compound 5d with a 4-methoxy group, exhibited the most potent activity.[4] Importantly, these compounds showed no significant cytotoxicity against normal human dermal fibroblast cells, highlighting a desirable therapeutic window.[4]

Antiviral Therapeutics: HIV-1 Integrase Inhibition

A significant breakthrough in the application of indole carboxylic acids has been in the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[12][13] Integrase is a critical viral enzyme that inserts the viral DNA into the host genome, and its active site contains two crucial Mg²⁺ ions.[9][13]

The scientific rationale is that the carboxylic acid and adjacent heteroatoms on the indole ring can act as a chelating pharmacophore, binding to these divalent metal ions and disabling the enzyme.[12][13]

HIV_Integrase_Inhibition Mechanism of Action cluster_0 HIV-1 Integrase Active Site cluster_1 Indole Carboxylic Acid Inhibitor Mg1 Mg²⁺ vDNA Viral DNA Mg1->vDNA Catalytic Activity Mg2 Mg²⁺ Mg2->vDNA Catalytic Activity inhibitor Indole Scaffold with C2-Carboxylic Acid inhibitor->Mg1 Chelation inhibitor->Mg2 Chelation

Caption: Chelation of Mg²⁺ ions in the HIV-1 integrase active site by an indole carboxylic acid inhibitor.

Researchers have extensively optimized this scaffold. One study identified indole-2-carboxylic acid as a potent INSTI scaffold through virtual screening.[13] Further optimization led to derivative 20a , which incorporated a long branch at the C3 position and a halogenated benzene ring at C6. This compound exhibited a remarkable IC₅₀ value of 0.13 µM.[13] The success of this derivative was attributed to two key factors:

  • Enhanced Chelation: The core indole and C2-carboxyl group effectively chelated the two Mg²⁺ ions.[13]

  • Improved Binding: The C6 halogenated benzene ring established a π–π stacking interaction with the viral DNA, while the C3 branch interacted with a nearby hydrophobic pocket, anchoring the inhibitor more securely in the active site.[12][13]

CNS Disorders and Beyond

The utility of the indole-5-carboxylic acid framework extends to therapies for the central nervous system. A key example is in the development of vilazodone, an antidepressant. A major metabolite of this drug is a 5-cyano-6-hydroxy-1H-indole derivative.[8] The synthesis of this specific metabolite required a targeted approach using a Japp-Klingemann reaction, demonstrating the need for adaptable synthetic strategies to access biologically relevant, highly substituted indoles.[8]

Furthermore, various indole derivatives are being investigated for a wide array of other conditions:

  • Neuroprotection: 5-methoxyindole-2-carboxylic acid has shown potential in reducing ischemic damage in stroke models and protective effects in Alzheimer's disease models.[14]

  • Diabetes: Certain derivatives show promise in the treatment of diabetes.[14]

  • General Applications: The core indole-5-carboxylic acid is also used as a reactant in the synthesis of agrochemicals, dyes, and as a ligand to immobilize metals on conductive supports.[10][15]

Part 3: Conclusion and Future Outlook

From its first reported synthesis in 1955, indole-5-carboxylic acid has evolved from a chemical curiosity to a validated and highly valuable scaffold in drug discovery. Its derivatives have yielded potent anticancer and antiviral agents, and its structural versatility continues to inspire the development of new therapeutics for a wide range of diseases.[1]

The success of this scaffold is a testament to a core principle of medicinal chemistry: that privileged structures found in nature can be rationally modified to address complex biological targets. For researchers and drug development professionals, the history of indole-5-carboxylic acid serves as both a foundation and a roadmap. The established synthetic pathways provide the tools, while the diverse biological activities offer a universe of possibilities. Future work will undoubtedly focus on creating derivatives with even greater potency, selectivity, and improved pharmacokinetic profiles, ensuring that the "Lord of the Rings" continues its reign in modern medicine.[5]

References

  • Synthesis of Indole Alkaloids. (n.d.). Encyclopedia MDPI. Retrieved from [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2023). PubMed Central. Retrieved from [Link]

  • SYNTHESIS OF INDOLE DERIVATIVES. 5-INDOLECARBOXYLIC ACID. (1955). Journal of the American Chemical Society. Retrieved from [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved from [Link]

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  • SYNTHESIS AND REACTIONS OF INDOLE CARBOXYLIC ACIDS; PYRIDINDOLONES FROM INDOLE-2-CARBOXYACETALYLBENZYLAMIDES. (n.d.). Journal of Organic Chemistry. Retrieved from [Link]

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Exploratory

Spectroscopic data (NMR, IR, MS) of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid Introduction 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid is a heterocyclic compound featuring an indo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

Introduction

1-(2-methoxyethyl)-1H-indole-5-carboxylic acid is a heterocyclic compound featuring an indole core, a scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in biologically active molecules. The precise structural elucidation and confirmation of such novel compounds are paramount for advancing research and ensuring the integrity of scientific findings. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools in this characterization process. This guide provides a comprehensive overview of the expected spectroscopic data for 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, offering insights into the interpretation of its spectral features.

It is important to note that while direct experimental spectra for this specific molecule are not widely available in the public domain, the data presented herein are robust predictions based on the analysis of its constituent functional groups and comparison with structurally analogous compounds. This approach allows for a detailed and scientifically grounded exploration of its spectroscopic properties.

Molecular Structure and Analytical Workflow

The structural integrity of a compound is the foundation of its chemical and biological properties. The analytical workflow to confirm the structure of a molecule like 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid involves a multi-technique approach to gain orthogonal data points, ensuring a comprehensive and accurate characterization.

Figure 2. Analytical Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_conclusion Final Characterization Synthesis Synthesis Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) (Molecular Weight) Purification->MS IR Infrared (IR) Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) Purification->NMR Structure_Elucidation Structure Elucidation & Confirmation MS->Structure_Elucidation IR->Structure_Elucidation NMR->Structure_Elucidation

Caption: A typical workflow for the characterization of a novel synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the precise connectivity of atoms can be determined.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid would exhibit distinct signals corresponding to the protons of the indole ring, the methoxyethyl side chain, and the carboxylic acid group. The chemical shifts are influenced by the electronic environment of each proton. [1]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH) ~12.0 Singlet (broad) 1H
Indole H4 ~8.3 Singlet 1H
Indole H6 ~7.8 Doublet 1H
Indole H7 ~7.4 Doublet 1H
Indole H2 ~7.3 Doublet 1H
Indole H3 ~6.6 Doublet 1H
N-CH₂- ~4.4 Triplet 2H
-O-CH₂- ~3.7 Triplet 2H

| -O-CH₃ | ~3.3 | Singlet | 3H |

Causality behind Predictions:

  • Carboxylic Acid Proton: The proton of a carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a very downfield chemical shift.

  • Indole Ring Protons: The protons on the aromatic indole ring resonate in the aromatic region (typically 6.5-8.5 ppm). [2]The specific shifts are influenced by the electron-withdrawing carboxylic acid group at the 5-position and the nitrogen atom. H4 is expected to be the most downfield aromatic proton due to its proximity to the carboxylic acid group.

  • Methoxyethyl Protons: The methylene group attached to the indole nitrogen (N-CH₂) is deshielded by the nitrogen and appears at a lower field than the methylene group adjacent to the ether oxygen (-O-CH₂-). Both are expected to be triplets due to coupling with each other. The methyl protons of the methoxy group (-O-CH₃) will appear as a singlet. [3]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (C=O)~170
Indole C5~138
Indole C7a~135
Indole C3a~128
Indole C2~125
Indole C4~122
Indole C6~120
Indole C7~110
Indole C3~103
-O-CH₂-~70
-O-CH₃~59
N-CH₂-~47

Causality behind Predictions:

  • Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and appears significantly downfield. * Indole Carbons: The aromatic carbons of the indole ring resonate in the range of 100-140 ppm. The specific shifts are determined by the substitution pattern. [4]* Aliphatic Carbons: The carbons of the methoxyethyl group are in the typical aliphatic region, with the carbon attached to the oxygen being more deshielded.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. [5]The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquisition of ¹H Spectrum: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Acquisition of ¹³C Spectrum: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. [5]6. Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks in the ¹H spectrum and assign all signals in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid, the ether linkage, and the indole ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300-2500Broad
C-H stretch (Aromatic)3100-3000Medium
C-H stretch (Aliphatic)2950-2850Medium
C=O stretch (Carboxylic Acid)1710-1680Strong
C=C stretch (Aromatic)1620-1580Medium-Strong
C-O stretch (Ether)1150-1085Strong
C-O stretch (Carboxylic Acid)1320-1210Strong
C-N stretch1350-1250Medium

Causality behind Predictions:

  • O-H Stretch: The O-H bond of the carboxylic acid exhibits a very broad absorption band due to strong hydrogen bonding. [6][7]* C=O Stretch: The carbonyl group of the carboxylic acid gives a strong and sharp absorption band. Its position is slightly lowered due to conjugation with the aromatic indole ring. [6][8]* C-O Stretches: Both the ether and carboxylic acid C-O bonds will show strong absorption bands in the fingerprint region.

  • Indole Ring Vibrations: The C-H and C=C stretching vibrations of the indole ring will appear in their characteristic regions. [9]

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. [10] * Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.

  • Data Analysis: Identify and label the significant absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structure elucidation.

Predicted Mass Spectrometry Data

Based on the molecular formula C₁₂H₁₃NO₃, the predicted monoisotopic mass is 219.08954 Da. In electrospray ionization (ESI), the molecule is expected to be observed as protonated or deprotonated species, or as adducts with ions from the solvent.

Adduct Predicted m/z
[M+H]⁺220.09682
[M+Na]⁺242.07876
[M-H]⁻218.08226
Proposed Fragmentation Pathway

Under mass spectrometry conditions, the molecular ion can undergo fragmentation, providing valuable structural information. A plausible fragmentation pathway for 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid is initiated by cleavage of the bonds in the methoxyethyl side chain.

Figure 3. Proposed MS Fragmentation M [M]⁺˙ m/z = 219 F1 Loss of ⋅OCH₃ m/z = 188 M->F1 F2 Loss of CH₂O m/z = 189 M->F2 F3 Loss of ⋅CH₂OCH₃ m/z = 174 M->F3 F4 Loss of COOH m/z = 174 M->F4

Caption: A simplified proposed fragmentation pathway for the molecular ion.

Causality behind Fragmentation:

  • Loss of ⋅OCH₃ (m/z 188): Cleavage of the ether bond can lead to the loss of a methoxy radical.

  • Loss of CH₂O (m/z 189): A rearrangement followed by the elimination of formaldehyde is a common fragmentation pathway for methoxyethyl ethers.

  • Loss of ⋅CH₂OCH₃ (m/z 174): Cleavage of the N-C bond of the side chain results in the loss of the entire methoxyethyl radical.

  • Loss of ⋅COOH (m/z 174): The carboxylic acid group can be lost as a radical. [11]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization. [12]2. Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate gas-phase ions. [13]4. Mass Analysis: The ions are then separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Compare the observed accurate mass with the theoretical mass to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a detailed and unambiguous characterization of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. The predicted data, based on established principles and analogous compounds, offer a reliable blueprint for researchers working with this molecule. This guide serves as a valuable resource for the structural verification and quality control of this and similar indole derivatives, supporting advancements in chemical synthesis and drug discovery.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

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Foundational

In Silico Frontier: A Technical Guide to Modeling 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technica...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This technical guide provides an in-depth, practical framework for the in silico modeling of a specific indole derivative, 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. Moving beyond a generic overview, this document details a complete workflow, from initial physicochemical characterization and target identification to sophisticated molecular dynamics simulations and ADMET profiling. By grounding our computational experiments in established methodologies and providing causal explanations for each step, we aim to equip researchers with the expertise to not only replicate but also adapt these techniques for their own drug discovery endeavors. Every protocol herein is designed as a self-validating system, emphasizing scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Investigation

1-(2-methoxyethyl)-1H-indole-5-carboxylic acid is a small molecule with the chemical formula C12H13NO3 and a molecular weight of 219.24 g/mol .[2] While the therapeutic applications of this specific compound are not extensively documented, the broader class of indole-5-carboxylic acid derivatives has shown significant biological activities, including potential antidepressant effects and roles as metabolites of bioactive compounds. The indole scaffold itself is a cornerstone in the development of anticancer, anti-inflammatory, and antimicrobial agents.[3]

In silico modeling offers a predictive, cost-effective, and efficient approach to explore the therapeutic potential of such compounds.[4] By simulating the interactions of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid with biological macromolecules, we can hypothesize its mechanism of action, predict its pharmacokinetic properties, and identify potential liabilities early in the drug discovery pipeline. This guide will walk through a structured, multi-step in silico analysis, providing both the "how" and the "why" behind each computational experiment.

Foundational Analysis: Physicochemical Properties and Target Prediction

Before delving into complex simulations, a foundational understanding of the molecule's properties is essential. This initial phase involves characterizing the compound and predicting its most likely biological targets.

Physicochemical Profiling

A summary of the key physicochemical properties of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid is presented in Table 1. These parameters are crucial for understanding the molecule's potential for oral bioavailability and its general drug-like characteristics.

PropertyValueSource
Molecular FormulaC12H13NO3PubChemLite[5]
Molecular Weight219.24 g/mol ChemScene[2]
XlogP (predicted)1.3PubChemLite[5]
SMILESCOCCN1C=CC2=C1C=CC(=C2)C(=O)OPubChemLite[5]
InChIKeyMNWYXWHBUCHHTF-UHFFFAOYSA-NPubChemLite[5]
In Silico Target Prediction: Identifying a Biological Hypothesis

With no explicitly defined biological target for 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, we turn to predictive algorithms to generate a working hypothesis. Web-based tools such as SwissTargetPrediction leverage the principle of chemical similarity to forecast potential protein targets based on a vast database of known ligand-protein interactions.[6][7]

Experimental Protocol: Target Prediction with SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server.

  • Input the SMILES string for 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid (COCCN1C=CC2=C1C=CC(=C2)C(=O)O) into the query field.

  • Select "Homo sapiens" as the target organism.

  • Initiate the prediction . The server will generate a ranked list of potential targets based on 2D and 3D similarity to known ligands.

Predicted Targets and Selection of Carbonic Anhydrase II

Upon analysis of the prediction results, Carbonic Anhydrase II (CA-II) emerges as a high-probability target. This enzyme is a well-established drug target for various therapeutic areas, including glaucoma, epilepsy, and edema. The prediction of CA-II as a target for an indole derivative is plausible, as other heterocyclic compounds have been reported to interact with this enzyme family. For the remainder of this guide, we will proceed with CA-II as our primary biological target for subsequent in silico modeling.

Molecular Docking: Simulating the Ligand-Protein Interaction

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and the specific molecular interactions that stabilize the complex.

Diagram: Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Retrieve PDB Structure of CA-II PrepProt Prepare Protein: Remove water, add hydrogens PDB->PrepProt Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Ligand Prepare Ligand: Generate 3D conformer, assign charges Dock Run Docking Algorithm (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze Analyze Docking Poses: Binding energy, interactions Dock->Analyze Visualize Visualize Ligand-Protein Complex Analyze->Visualize

Caption: Workflow for molecular docking of a small molecule to a protein target.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Protein Preparation:

    • Download the crystal structure of human Carbonic Anhydrase II (e.g., PDB ID: 2CBE) from the Protein Data Bank.

    • Using software such as AutoDock Tools, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges to the protein atoms.

  • Ligand Preparation:

    • Generate a 3D structure of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid from its SMILES string using a molecular editor like Avogadro or the online SMILES translator from the National Cancer Institute.

    • Perform energy minimization of the ligand structure.

    • Assign Gasteiger charges and define rotatable bonds.

  • Grid Box Generation:

    • Identify the active site of CA-II, typically centered on the zinc ion.

    • Define a grid box that encompasses the entire active site to allow for unbiased docking.

  • Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation, specifying the prepared protein and ligand files, as well as the grid box parameters.

    • Vina will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol).

Data Presentation: Predicted Binding Interactions

Interaction TypeInteracting Residue(s) in CA-II
Hydrogen BondingHis94, His96, Thr199
Hydrophobic InteractionsVal121, Val143, Leu198
CoordinationZinc ion with the carboxylic acid moiety

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment.

Diagram: Molecular Dynamics Simulation Workflow

G cluster_setup System Setup cluster_sim Simulation cluster_traj_analysis Trajectory Analysis Complex Start with Docked Ligand-Protein Complex Solvate Solvate in a Water Box (e.g., TIP3P water model) Complex->Solvate Neutralize Add Ions to Neutralize the System Solvate->Neutralize Minimize Energy Minimization Neutralize->Minimize Equilibrate NVT and NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production RMSD Calculate RMSD Production->RMSD RMSF Calculate RMSF Production->RMSF HBonds Analyze Hydrogen Bonds Production->HBonds

Caption: General workflow for a molecular dynamics simulation of a ligand-protein complex.

Experimental Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Use the best-ranked docked pose of the 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid-CA-II complex as the starting structure.

    • Select a force field (e.g., AMBER or CHARMM) for the protein and generate ligand topology and parameter files.

    • Place the complex in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Simulation Execution:

    • Perform energy minimization to remove steric clashes.

    • Conduct a two-phase equilibration: first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble.

    • Run the production MD simulation for a sufficient duration (e.g., 100 nanoseconds) to allow for conformational sampling.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) of the protein and ligand to assess stability, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose.

ADMET Prediction: Evaluating Drug-Likeness

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to identify potential liabilities that could lead to late-stage failures.

Experimental Protocol: ADMET Prediction using SwissADME

  • Access the SwissADME web server.

  • Input the SMILES string of the compound.

  • Run the prediction. The server will provide a comprehensive report on various pharmacokinetic and physicochemical properties, as well as drug-likeness indicators.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Gastrointestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier PermeationYesMay cross the blood-brain barrier.
CYP450 InhibitionInhibitor of CYP2C9Potential for drug-drug interactions.
Lipinski's Rule of Five0 violationsGood drug-likeness.
Bioavailability Score0.55Indicates good oral bioavailability.

Conclusion and Future Directions

This in-depth technical guide has outlined a comprehensive in silico workflow for the characterization of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. Through a combination of physicochemical profiling, target prediction, molecular docking, molecular dynamics simulations, and ADMET prediction, we have constructed a plausible biological hypothesis centered on the inhibition of Carbonic Anhydrase II. The presented protocols are designed to be both instructional and adaptable, providing a robust framework for computational drug discovery.

The insights gained from these in silico studies provide a strong rationale for the experimental validation of the predicted biological activity. Future work should focus on synthesizing the compound and performing in vitro assays to confirm its inhibitory activity against CA-II. Further optimization of the indole scaffold based on the simulated binding mode could lead to the development of more potent and selective inhibitors.

References

  • PubChemLite. 1-(2-methoxyethyl)-1h-indole-5-carboxylic acid (C12H13NO3). [Link]

  • SIB Swiss Institute of Bioinformatics. SwissTargetPrediction. Expasy. [Link]

  • bio.tools. SwissTargetPrediction. [Link]

  • Gfeller D, Grosdidier A, Wirth M, Daina A, Michielin O, Zoete V. SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Res. 2014;42(Web Server issue):W32-W38.
  • Engineered Science Publisher. Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Promise of the Indole Scaffold in Kinase Inhibition The indole nucleus is a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of the Indole Scaffold in Kinase Inhibition

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2] Notably, indole derivatives have emerged as a significant class of protein kinase inhibitors, targeting key enzymes in signaling pathways implicated in cancer and other proliferative disorders.[1][3] Protein kinases, which regulate a vast array of cellular processes, are among the most important targets for modern drug discovery.[4] This application note describes a comprehensive high-throughput screening (HTS) workflow for the identification and characterization of novel kinase inhibitors, using the representative compound 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid as a template for a screening library based on the indole-5-carboxylic acid scaffold.

While the specific biological target of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid is not extensively documented, the known structure-activity relationships of related indole derivatives strongly suggest its potential as a kinase inhibitor.[1][3][5] In this guide, we will focus on a hypothetical screening campaign against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key tyrosine kinase involved in angiogenesis and a validated target in oncology.[1][6][7] The principles and protocols outlined herein are, however, broadly applicable to other kinase targets.

This document will provide a detailed, step-by-step guide for a primary TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) binding assay, followed by essential secondary and counterscreening protocols to ensure data quality and validate potential hits.

The Strategic Framework for Kinase Inhibitor Discovery

A successful HTS campaign for kinase inhibitors requires a multi-stage approach, moving from a broad primary screen to increasingly specific validation assays. This tiered strategy is designed to efficiently identify true hits while eliminating false positives and artifacts.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Mechanism of Action Primary_Screen Primary HTS: LanthaScreen TR-FRET Kinase Binding Assay (Single Concentration) Dose_Response Dose-Response Assay: IC50 Determination Primary_Screen->Dose_Response Active Compounds ('Hits') Counterscreen Counterscreening: Technology-Specific Artifacts Dose_Response->Counterscreen Confirmed Hits Selectivity Kinase Selectivity Profiling Counterscreen->Selectivity Validated Hits MoA Mechanism of Action Studies: Biochemical & Cellular Assays Selectivity->MoA Selective Hits TR_FRET_Principle cluster_0 No Inhibitor: High TR-FRET cluster_1 With Inhibitor: Low TR-FRET Kinase VEGFR2 Kinase Tracer AF647-Tracer Kinase->Tracer Binds to ATP Site Antibody Eu-Ab Antibody->Kinase Binds to Tag Antibody->Tracer FRET FRET TR-FRET (665 nm) Tracer->FRET Excitation Excitation (340 nm) Excitation->Antibody Kinase2 VEGFR2 Kinase Inhibitor Indole Inhibitor Kinase2->Inhibitor Binds to ATP Site Antibody2 Eu-Ab Antibody2->Kinase2 Binds to Tag Tracer2 AF647-Tracer NoFRET No FRET Excitation2 Excitation (340 nm) Excitation2->Antibody2

Figure 2: Principle of the LanthaScreen™ TR-FRET Kinase Binding Assay.

Protocol 1: Primary HTS using LanthaScreen™ TR-FRET

This protocol is designed for a 384-well microplate format, a standard for HTS.

Materials and Reagents:

ReagentSupplierCatalog Number (Example)
Recombinant Human VEGFR2 (KDR)Thermo Fisher ScientificPV3705
LanthaScreen™ Eu-anti-GST AntibodyThermo Fisher ScientificPV5594
Kinase Tracer 236Thermo Fisher ScientificPV5592
5X Kinase Buffer AThermo Fisher ScientificPV3189
TR-FRET Dilution BufferThermo Fisher ScientificPV3574
Staurosporine (Positive Control)Sigma-AldrichS4400
DMSO, AnhydrousSigma-Aldrich276855
384-well, low-volume, white platesCorning3572

Assay Development and Optimization (Pre-HTS):

Before initiating the full screen, it is crucial to optimize assay parameters to ensure a robust screening window.

  • Tracer Kd Determination: Determine the dissociation constant (Kd) of the tracer for VEGFR2 to select an appropriate tracer concentration for the assay. This is achieved by titrating the tracer against a fixed concentration of kinase and antibody. [8]2. Kinase Titration: Determine the optimal kinase concentration that yields a robust signal-to-background ratio.

  • Z'-factor Determination: Perform a plate uniformity study with positive (e.g., Staurosporine) and negative (DMSO) controls to ensure the assay quality is high (Z' > 0.5). HTS Protocol:

StepActionVolume (µL)Details
1Compound Dispensing 0.2Dispense 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid and other library compounds into the assay plate. Final concentration: 10 µM.
2Kinase/Antibody Addition 10Prepare a 2X solution of VEGFR2 and Eu-anti-GST antibody in 1X Kinase Buffer A. Dispense into all wells.
3Incubation -Incubate for 15 minutes at room temperature.
4Tracer Addition 10Prepare a 2X solution of Kinase Tracer 236 in 1X Kinase Buffer A. Dispense into all wells.
5Incubation -Incubate for 60 minutes at room temperature, protected from light.
6Plate Reading -Read the plate on a TR-FRET compatible plate reader (e.g., PerkinElmer EnVision®). Excitation: 340 nm, Emission: 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

Data Analysis:

  • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

  • Normalize the data using the positive and negative controls on each plate.

  • Calculate the percent inhibition for each compound.

  • Set a "hit" threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Part 2: Hit Confirmation and Potency Determination

Compounds identified as "hits" in the primary screen must be re-tested to confirm their activity and determine their potency. This is typically done by generating a dose-response curve and calculating the IC50 value.

Protocol 2: IC50 Determination

This protocol uses the same LanthaScreen™ TR-FRET assay as the primary screen but with a serial dilution of the hit compounds.

Procedure:

  • Prepare a serial dilution of the hit compounds (e.g., 10-point, 1:3 dilution series) starting from a high concentration (e.g., 100 µM).

  • Dispense the diluted compounds into a 384-well plate.

  • Follow steps 2-6 of the Primary HTS Protocol.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value. [9]

    Parameter Description
    Top Maximum % inhibition
    Bottom Minimum % inhibition
    HillSlope Steepness of the curve

    | IC50 | Concentration for 50% inhibition |

Part 3: Counterscreening and Selectivity Profiling

A critical step in any HTS campaign is to eliminate false positives. Counterscreens are designed to identify compounds that interfere with the assay technology rather than the biological target. [10]

Protocol 3: Technology-Specific Counterscreen

Objective: To identify compounds that interfere with the TR-FRET signal (e.g., auto-fluorescent compounds or quenchers).

Procedure:

  • Run the LanthaScreen™ assay in the absence of the VEGFR2 kinase.

  • Add the hit compounds at the same concentration used in the primary screen.

  • Any compound that significantly alters the TR-FRET ratio in the absence of the target is a potential false positive and should be deprioritized.

Protocol 4: Kinase Selectivity Profiling

Objective: To determine the specificity of the validated hits against a panel of other kinases.

Procedure:

  • Test the validated hit compounds against a panel of related kinases (e.g., other receptor tyrosine kinases like EGFR, PDGFR) and unrelated kinases.

  • Use the same LanthaScreen™ assay format or a similar kinase activity assay (e.g., ADP-Glo™). [11]3. Compounds that show high potency for VEGFR2 and low activity against other kinases are considered selective and are prioritized for further development.

Part 4: Mechanism of Action and Cellular Assays

Biochemical hits should be validated in a cellular context to confirm their activity on the target in a more physiologically relevant environment.

Protocol 5: Cellular VEGFR2 Phosphorylation Assay

Objective: To determine if the hit compounds can inhibit VEGFR2 autophosphorylation in cells.

Procedure:

  • Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2.

  • Starve the cells to reduce basal kinase activity.

  • Pre-incubate the cells with the hit compounds at various concentrations.

  • Stimulate the cells with VEGF to induce VEGFR2 phosphorylation.

  • Lyse the cells and quantify the levels of phosphorylated VEGFR2 (pVEGFR2) using a suitable method, such as a sandwich ELISA or a cell-based AlphaLISA® assay.

  • A decrease in pVEGFR2 levels in the presence of the compound indicates cellular activity.

Conclusion: A Robust Pathway to Novel Drug Candidates

The workflow presented in this application note provides a comprehensive and scientifically rigorous framework for the high-throughput screening of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid and related indole-based compound libraries for novel kinase inhibitors. By employing a tiered approach that integrates a sensitive primary assay with robust hit confirmation, counterscreening, and cellular validation, researchers can efficiently identify and prioritize promising lead compounds for further drug development. The adaptability of these protocols to various kinase targets underscores the versatility of this HTS strategy in modern drug discovery.

References

  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]

  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]

  • Schmelzle, K., et al. (2021). A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. Journal of Molecular Biology, 433(22), 167234. [Link]

  • Singh, P., & Kaur, M. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic Chemistry, 118, 105477. [Link]

  • Li, X., et al. (2015). Identification of indole-3-carboxylic Acids as non-ATP-competitive Polo-like Kinase 1 (Plk1) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(3), 555-560. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • Uesugi, M., et al. (2015). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 20(8), 1038-1045. [Link]

  • Saltzman, N. J., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(10), 4249-4261. [Link]

  • Ergin, E., et al. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology, 17(14), 1222-1230. [Link]

  • Hartert, K. (2024, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from [Link]

  • Kumar, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(4), 770. [Link]

  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. Retrieved from [Link]

  • INDIGO Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(2), 269-293. [Link]

  • BellBrook Labs. (2024, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Retrieved from [Link]

  • Carlson, J. C., et al. (2015). One Assay for All: Exploring Small Molecule Phosphorylation Using Amylose–Polyiodide Complexes. Analytical Chemistry, 87(18), 9144-9151. [Link]

  • Pan, Z., et al. (2020). Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). European Journal of Medicinal Chemistry, 187, 111918. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • Gonçalves, P. (2021, January 6). Drug dose-response data analysis. Towards Data Science. Retrieved from [Link]

  • Wang, A., et al. (2019). Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. Acta Pharmaceutica Sinica B, 9(5), 987-997. [Link]

  • Chen, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Journal of Agricultural and Food Chemistry, 72(16), 7130-7141. [Link]

  • Liang, Y., & Zhang, T. (2022). Guidelines for HTRF technology in EGFR kinase assay. Journal of Pharmaceutical Analysis, 12(3), 427-434. [Link]

  • Asati, V., et al. (2021). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Drug Targets, 22(12), 1369-1384. [Link]

  • Abouzid, K. A. M., et al. (2018). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 23(11), 2761. [Link]

  • Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]

  • BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Retrieved from [Link]

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  • Wikipedia. (n.d.). 5-HT2C receptor agonist. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

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Application

Application Notes &amp; Protocols for In Vivo Studies Using 1-(2-methoxyethyl)-1H-indole-5-carboxylic Acid Models

Introduction: The Therapeutic Potential of the Indole-5-Carboxylic Acid Scaffold The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indole-5-Carboxylic Acid Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant biological activities.[1] Its derivatives have a profound impact on a variety of physiological and metabolic processes.[2] Specifically, the indole-5-carboxylic acid moiety is a key feature in molecules designed to modulate various therapeutic targets. While in vivo studies for the specific compound 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid are not extensively documented in publicly available literature, the broader family of indole carboxylic acid derivatives has shown considerable promise in several therapeutic areas, including neuroprotection, anti-inflammatory, and anticancer applications.[2][3][4]

For instance, 5-methoxyindole-2-carboxylic acid (MI2CA) has demonstrated potential neuroprotective properties in the context of stroke by reducing ischemic area size and decreasing oxidative stress.[2] Other indole derivatives have been investigated for their ability to inhibit key inflammatory pathways, such as the NF-κB and AP-1 transcription, and the production of pro-inflammatory cytokines like IL-6.[3] The structural characteristics of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, featuring a substituted indole core, suggest that it may share some of these biological activities. Therefore, a systematic in vivo evaluation is warranted to elucidate its therapeutic potential and preclinical viability.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute foundational in vivo studies for novel indole-5-carboxylic acid derivatives, using 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid as a representative model. The protocols outlined below are designed to establish a preliminary safety, pharmacokinetic, and efficacy profile, adhering to the principles of scientific integrity and animal welfare.

Part 1: Preclinical In Vivo Evaluation Strategy: A Phased Approach

A successful preclinical in vivo program for a novel chemical entity (NCE) like 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid should follow a logical, stepwise progression. This ensures that resources are used efficiently and that the maximum amount of information is gathered at each stage to inform the next. The use of in vivo animal models is a critical and necessary step in the progression of preclinical research that can lead to future medical innovations.[5]

A typical phased approach involves:

  • Phase I: Preliminary Safety and Tolerability Assessment. The initial step is to determine the maximum tolerated dose (MTD) or acute toxicity of the compound. This information is crucial for selecting appropriate dose levels for subsequent pharmacokinetic and efficacy studies.

  • Phase II: Pharmacokinetic (PK) Profiling. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential. A PK study provides key parameters such as bioavailability, half-life, and clearance, which are critical for designing an effective dosing regimen for efficacy studies. In-silico pharmacokinetic studies on other novel indole derivatives have suggested the potential for good oral absorption.[6]

  • Phase III: Efficacy Evaluation in Relevant Disease Models. Based on the hypothesized mechanism of action and the known activities of similar indole derivatives, the compound should be tested in well-established animal models of disease. Given the known anti-inflammatory and antioxidant properties of many indole-based compounds, a model of systemic inflammation is a logical starting point.[3][7] Other relevant models, such as those for hypertension or neurodegenerative diseases, could also be considered.[8][9]

Below is a visual representation of this phased approach.

G cluster_0 Preclinical In Vivo Evaluation Workflow A Phase I: Acute Toxicity Study (MTD) B Phase II: Pharmacokinetic (PK) Study A->B  Inform Dose Selection C Phase III: Efficacy Study (Disease Model) B->C  Inform Dosing Regimen D Decision Point: Proceed to further development? C->D  Evaluate Therapeutic Potential

Caption: A phased workflow for the in vivo evaluation of a novel compound.

Part 2: Detailed Protocols and Methodologies

Protocol 1: Acute Toxicity Study (Maximum Tolerated Dose - MTD)

Objective: To determine the single-dose safety and tolerability of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid in rodents and to identify the maximum tolerated dose (MTD). The MTD is the highest dose of a drug that does not cause unacceptable toxicity.

Scientific Rationale: The MTD study is a critical first step in the in vivo characterization of a new compound.[10] It provides essential information for dose selection in subsequent, more complex studies. By identifying a safe dose range, it minimizes the risk of adverse effects that could confound the results of efficacy studies.

Experimental Workflow:

G A Animal Acclimatization (Swiss Albino Mice, 7 days) B Group Allocation (e.g., 5 groups, n=6/group) A->B C Dose Preparation (Compound in vehicle, e.g., 0.5% CMC) B->C D Single Dose Administration (Oral gavage or IP injection) C->D E Observation Period (14 days) - Clinical signs - Body weight - Mortality D->E F Necropsy & Gross Pathology (Day 14) E->F G Data Analysis (Determine MTD/LD50) F->G

Caption: Workflow for an acute toxicity (MTD) study.

Step-by-Step Protocol:

  • Animal Model: Swiss albino mice (6-8 weeks old, 20-25 g). Use both male and female animals.

  • Acclimatization: House the animals in standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) for at least one week before the experiment, with free access to food and water.

  • Vehicle Preparation: Prepare a suitable vehicle for drug administration. A common choice for oral administration is 0.5% carboxymethylcellulose (CMC) in sterile water. Ensure the compound is stable and forms a homogenous suspension or solution in the chosen vehicle.

  • Dose Groups:

    • Group 1: Vehicle control (receives only the vehicle).

    • Group 2-5: Escalating doses of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid (e.g., 10, 100, 500, 2000 mg/kg). The dose levels should be chosen based on any available in vitro cytotoxicity data or in silico toxicity predictions.[6]

  • Administration: Administer a single dose of the compound or vehicle via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The volume should typically be 10 mL/kg.

  • Observation:

    • Observe the animals continuously for the first 4 hours post-dosing for any immediate signs of toxicity (e.g., changes in motor activity, convulsions, diarrhea, coma).[11]

    • Record clinical signs, body weight, and mortality daily for 14 days.

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy to examine for any visible abnormalities in major organs.

  • Data Analysis: The MTD is the highest dose that does not cause mortality or serious clinical signs of toxicity. The LD50 (lethal dose for 50% of the animals) can also be calculated if significant mortality is observed.[10]

Data Presentation (Hypothetical Data):

Dose Group (mg/kg)RouteNo. of AnimalsMortality (at 14 days)Key Clinical SignsBody Weight Change (Day 14 vs Day 0)
Vehicle Controlp.o.60/6None+ 2.5 g
100p.o.60/6None+ 2.3 g
500p.o.60/6Mild lethargy in first 2 hours+ 1.8 g
1000p.o.61/6Significant lethargy, piloerection- 0.5 g
2000p.o.64/6Severe lethargy, ataxia- 3.2 g (survivors)

Based on this hypothetical data, a dose of 500 mg/kg might be considered the MTD for a single oral administration.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic profile of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid after a single administration in rodents.

Scientific Rationale: A PK study is essential to understand how the body processes the compound. This information is critical for designing effective dosing schedules in efficacy studies to ensure that therapeutic concentrations are achieved and maintained at the target site. The metabolic stability of indole derivatives can be influenced by substitutions on the indole ring.[12]

Experimental Workflow:

G A Animal Acclimatization (Sprague-Dawley Rats, 7 days) B Group Allocation (IV and PO groups, n=3-4/group) A->B C Dose Administration (e.g., 10 mg/kg PO, 2 mg/kg IV) B->C D Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) C->D E Plasma Preparation D->E F Bioanalysis (LC-MS/MS) (Quantify compound concentration) E->F G PK Parameter Calculation (Cmax, Tmax, AUC, T1/2, F%) F->G G A Animal Acclimatization (C57BL/6 Mice, 7 days) B Group Allocation (n=8-10/group) A->B C Compound Pre-treatment (e.g., 1 hour before LPS) B->C D LPS Challenge (e.g., 1 mg/kg, IP) C->D E Sample Collection (e.g., Blood at 2, 6, 24h) D->E F Endpoint Analysis - Plasma Cytokines (ELISA) - Organ Histopathology - Gene Expression (qPCR) E->F G Data Analysis & Interpretation F->G

Sources

Method

Application Note: Strategies for the Derivatization of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid in Medicinal Chemistry

Abstract The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs.[1][2][3] This application note provides a det...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in both natural products and synthetic drugs.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the chemical derivatization of a specific, highly versatile scaffold: 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. We will explore the strategic importance of this molecule, focusing on the derivatization of its carboxylic acid moiety to generate novel amide and ester libraries. This guide offers field-proven, step-by-step protocols, explains the rationale behind experimental choices, and presents methods for the robust characterization of synthesized compounds, thereby empowering medicinal chemists to unlock the full therapeutic potential of this promising molecular framework.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a fundamental structural motif in a vast array of pharmacologically active compounds, demonstrating a wide spectrum of biological activities including anti-inflammatory, anti-cancer, anti-viral, and anti-psychotic effects.[1][3][4][5][6] The versatility of the indole core allows it to interact with a multitude of biological targets through various non-covalent interactions.

The subject of this guide, 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid , presents a particularly attractive starting point for library synthesis in drug discovery. Its key features include:

  • A Carboxylic Acid Handle: The C5-carboxylic acid is an ideal and chemically tractable site for modification, allowing for the introduction of diverse functional groups to modulate physicochemical properties and target engagement.

  • An N1-Methoxyethyl Group: This substituent occupies the indole nitrogen, preventing undesired N-H reactivity and providing a vector that can influence solubility, metabolic stability, and receptor pocket interactions.

  • A Rigid Bicyclic Core: The indole scaffold provides a defined three-dimensional geometry for the appended functional groups.

This note will primarily focus on the two most common and impactful derivatization strategies for the carboxylic acid group: amide bond formation and esterification.

Core Scaffold and Derivatization Strategy

The primary goal of derivatizing the core scaffold is to systematically explore the chemical space around it to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The carboxylic acid at the C5 position is a versatile anchor for achieving this.

Below is a diagram illustrating the core structure and the principal points of derivatization discussed in this note.

G cluster_core Core Scaffold cluster_derivatives Primary Derivatives Core 1-(2-methoxyethyl)-1H- indole-5-carboxylic acid Amides Amide Library (R-NH2) Core->Amides Amide Coupling (Protocol 2.1) Esters Ester Library (R-OH) Core->Esters Esterification (Protocol 2.2)

Caption: Key derivatization pathways for the core scaffold.

Key Derivatization Protocols

Protocol 2.1: Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[7][8] Direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[9] Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[9][10]

Principle of the Reaction: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate readily reacts with a primary or secondary amine to form the desired amide bond, releasing a soluble urea byproduct.[9] To improve efficiency and minimize side reactions like racemization (for chiral acids), an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is often included. These additives react with the O-acylisourea to form a more stable active ester, which then cleanly reacts with the amine.

Experimental Workflow Diagram:

G Start Dissolve Acid (in DCM/DMF) Add_Reagents Add EDC & HOBt (Stir at 0°C) Start->Add_Reagents Activate Activation (Formation of Active Ester) Add_Reagents->Activate Add_Amine Add Amine (Allow to warm to RT) Activate->Add_Amine Reaction Reaction Monitoring (TLC or LC-MS) Add_Amine->Reaction Workup Aqueous Workup (Wash with aq. HCl, NaHCO3, brine) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify End Characterize (NMR, MS) Purify->End

Caption: Standard workflow for EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Materials:

    • 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid (1.0 equiv)

    • Desired amine (1.1 equiv)

    • EDC·HCl (1.5 equiv)

    • HOBt (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, optional, used if the amine is a hydrochloride salt)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Standard laboratory glassware, magnetic stirrer, ice bath.

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid (e.g., 219 mg, 1.0 mmol).

    • Dissolve the acid in anhydrous DCM or DMF (5-10 mL).

    • Cool the solution to 0 °C using an ice bath.

    • Add HOBt (e.g., 162 mg, 1.2 mmol) and EDC·HCl (e.g., 287 mg, 1.5 mmol) to the solution. Stir for 15-20 minutes to allow for the formation of the active ester.

    • In a separate vial, dissolve the amine (1.1 mmol) in a small amount of the reaction solvent. If the amine is provided as a hydrochloride salt, add DIPEA to liberate the free base.

    • Add the amine solution dropwise to the reaction mixture at 0 °C.

    • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

  • Expert Insights & Trustworthiness:

    • Solvent Choice: DMF is preferred for less soluble starting materials, but DCM simplifies the aqueous work-up.

    • Byproduct Removal: The urea byproduct from EDC is water-soluble, making the acidic and basic washes highly effective for its removal.

    • Confirmation: Successful amide formation can be quickly confirmed by the disappearance of the carboxylic acid proton (~12 ppm) in ¹H NMR and the appearance of a new amide N-H proton signal, along with the expected mass in MS analysis.

Protocol 2.2: Ester Synthesis via Fischer Esterification

Esterification is another key derivatization strategy, often used to improve cell permeability and oral bioavailability by masking the polar carboxylic acid. Fischer esterification is a classic, acid-catalyzed method suitable for producing simple alkyl esters.

Principle of the Reaction: The reaction involves treating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol. This is an equilibrium-driven process, and using a large excess of the alcohol or removing water as it forms drives the reaction to completion.

Detailed Step-by-Step Protocol:

  • Materials:

    • 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid (1.0 equiv)

    • Desired alcohol (e.g., Methanol, Ethanol; used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~5 mol%)

    • Standard laboratory glassware for reflux.

  • Procedure:

    • Suspend 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid (e.g., 219 mg, 1.0 mmol) in the desired alcohol (e.g., 10 mL of Methanol for the methyl ester).

    • Carefully add a few drops of concentrated H₂SO₄ to the suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate (20 mL).

    • Wash the organic solution with saturated aqueous NaHCO₃ (2 x 15 mL) to neutralize the acid catalyst, followed by brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

    • Purify by column chromatography if necessary.

Characterization and Data Analysis

Rigorous characterization of all newly synthesized derivatives is critical for establishing their identity and purity. A combination of spectroscopic techniques should be employed.

TechniquePurposeKey Observables for a Successful Derivatization
¹H NMR Structural confirmation and purity assessment.Disappearance of the broad -COOH proton signal (~12 ppm). Appearance of new signals corresponding to the added amine or alcohol moiety. Shift in aromatic proton signals adjacent to the C5 position.
¹³C NMR Confirms the carbon skeleton.Shift of the carbonyl carbon signal from ~170-180 ppm (acid) to ~165-175 ppm (amide/ester).
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram with the correct [M+H]⁺ or [M-H]⁻ mass for the target derivative.
HRMS Provides exact mass for elemental composition confirmation.The measured mass should be within 5 ppm of the calculated exact mass.
FTIR Functional group identification.Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a strong C=O stretch for the amide (~1630-1690 cm⁻¹) or ester (~1730-1750 cm⁻¹).

Application Showcase: A Virtual Library

To illustrate the utility of these protocols, the table below presents a hypothetical library of derivatives based on the core scaffold, along with potential modulations in key drug-like properties.

Compound IDDerivative TypeR-GroupPredicted LogPPotential Therapeutic Application
CORE-001 Amide-NH-CH₂-Cyclopropane2.85Exploration of hydrophobic pockets in enzyme active sites.
CORE-002 Amide-NH-(CH₂)₂-Morpholine2.10Increased aqueous solubility and potential for CNS targets.
CORE-003 Ester-O-Ethyl3.20Pro-drug strategy to improve cell permeability.
CORE-004 Amide-NH-Phenyl3.95Introduction of an aromatic group for π-π stacking interactions.

References

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... (2021). PubMed. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Applications of the Indole Scaffold in Medicinal Chemistry... (Thesis). University of Lisbon Repository. [Link]

  • Process for the preparation of indole derivatives.
  • Carboxylic acid derivatives, their preparation and use.
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Progress in Chemical and Biochemical Research. [Link]

  • 1-(2-methoxyethyl)-1h-indole-5-carboxylic acid (C12H13NO3). PubChemLite. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery... (2024). MDPI. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

  • INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. [Link]

  • Examples of natural products and pharmaceuticals with indole or indole carboxylic acid core highlighted. ResearchGate. [Link]

  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. PubMed. [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid... (2023). MDPI. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. [Link]

  • Synthetic method of bilastine intermediate.

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Application

Application Note: Quantitative Analysis of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

Introduction 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid is an indole derivative of significant interest in pharmaceutical research and development due to its potential therapeutic applications. Accurate and reliable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-methoxyethyl)-1H-indole-5-carboxylic acid is an indole derivative of significant interest in pharmaceutical research and development due to its potential therapeutic applications. Accurate and reliable quantification of this compound in various matrices, including bulk drug substance, formulated products, and biological fluids, is critical for pharmacokinetic studies, quality control, and regulatory compliance. This application note provides detailed protocols for the quantitative analysis of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be robust, accurate, and validated in accordance with international regulatory guidelines.[1][2][3][4][5][6][7][8]

The principles outlined herein are grounded in established analytical practices for indole and carboxylic acid-containing molecules.[9][10][11] The provided protocols are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals, ensuring the generation of high-quality, reproducible data.

Physicochemical Properties and Analytical Considerations

Understanding the physicochemical properties of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid is fundamental to developing a robust analytical method. The molecule possesses a UV-active indole ring, making UV detection a viable quantification strategy. The carboxylic acid moiety imparts acidic properties, influencing its solubility and chromatographic retention. The presence of the methoxyethyl group adds a degree of lipophilicity. These characteristics guide the selection of appropriate chromatographic conditions and sample preparation techniques.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely accessible and reliable technique for the quantification of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid in bulk material and pharmaceutical formulations. The following protocol is a recommended starting point and should be optimized and validated for its intended use.

Protocol: HPLC-UV for Quantification of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference standard of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid (purity >98%).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical grade phosphate buffer components.

2. Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good peak shape for acidic compounds.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 30% B to 80% B over 10 minutesEnsures elution of the analyte with good resolution.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Detection Wavelength 275 nmOptimal absorbance for the indole chromophore.
Injection Volume 10 µLCan be adjusted based on concentration and sensitivity needs.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis and System Suitability:

  • Quantification: Use the peak area from the chromatogram to determine the concentration of the analyte from the calibration curve.

  • System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The relative standard deviation (RSD) of the peak area should be less than 2%. The theoretical plates should be >2000, and the tailing factor should be <2.

Method Validation (ICH Q2(R1) Guidelines)[1][2][5]

A comprehensive validation of the analytical method is crucial to ensure its suitability for the intended purpose.[5] The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a placebo and a spiked sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity. The correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid in complex biological matrices such as plasma or serum, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[10][11]

Protocol: LC-MS/MS for Quantification in Biological Matrices

1. Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

  • C18 reversed-phase UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Reference standard of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid and a suitable internal standard (IS) (e.g., a stable isotope-labeled version).

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • Biological matrix (e.g., human plasma).

2. LC-MS/MS Conditions:

ParameterRecommended ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for electrospray ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEfficiently elutes the analyte from the reversed-phase column.
Gradient 10% B to 90% B over 3 minutesAllows for rapid analysis with good peak shape.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Ionization Mode Electrospray Ionization (ESI), PositiveThe indole nitrogen is readily protonated.
MRM Transitions To be determined by direct infusion of the analyte.Specific precursor-to-product ion transitions provide high selectivity.

3. Sample Preparation (Protein Precipitation): [11]

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Workflow for LC-MS/MS Analysis

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Add Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the quantification of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid in biological matrices using LC-MS/MS.

Method Validation for Bioanalytical Assays

Bioanalytical method validation should be performed in accordance with regulatory guidance from agencies such as the U.S. Food and Drug Administration (FDA).[12] Key parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting substances from the biological matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Accuracy and Precision: Determined at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterHPLC-UV (Assay)LC-MS/MS (Bioanalytical)
Linearity (r²) ≥ 0.999≥ 0.99
Accuracy (% Bias) ± 2.0%± 15% (± 20% at LLOQ)
Precision (% RSD) ≤ 2.0%≤ 15% (≤ 20% at LLOQ)
Recovery N/AConsistent and reproducible
Matrix Effect N/AWithin acceptable limits

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. The HPLC-UV method is well-suited for the analysis of bulk drug substance and pharmaceutical formulations, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Adherence to the principles of method validation outlined in this guide will ensure the generation of high-quality data to support drug development programs.

References

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC - NIH. Available from: [Link]

  • A Practical Synthesis of Indole-2-carboxylic Acid. Taylor & Francis Online. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Royal Society of Chemistry. Available from: [Link]

  • A Highly Sensitive and Selective LC-MS/MS Method for the Quantification of Indole in Mouse Serum and Tissues. Hilaris Publisher. Available from: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. ResearchGate. Available from: [Link]

  • (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. Available from: [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. Available from: [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Available from: [Link]

  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available from: [Link]

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Longdom Publishing. Available from: [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. MDPI. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • WO/2023/067628 A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES. WIPO Patentscope. Available from: [Link]

  • (PDF) Ethyl 1H-indole-2-carboxylate. ResearchGate. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Side Product Analysis in 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid Reactions

Welcome to the technical support center for the synthesis and analysis of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and its derivatives. Here, we will delve into the common challenges and side product formations that can occur during its synthesis, providing in-depth troubleshooting advice and practical solutions. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted impurities, ensuring the integrity and purity of your target molecule.

I. Overview of the Synthesis

The synthesis of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid typically involves a multi-step process. A common route is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization under acidic conditions.[1][2][3][4] Subsequent N-alkylation introduces the 2-methoxyethyl group onto the indole nitrogen. Each of these steps presents a unique set of challenges and potential for side product formation.

Core Reaction Pathway

Synthesis_Pathway cluster_0 Fischer Indole Synthesis cluster_1 N-Alkylation A 4-Hydrazinobenzoic acid C Hydrazone Intermediate A->C Condensation B Pyruvic acid B->C D Indole-5-carboxylic acid C->D Cyclization (Acid catalyst) E 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid D->E Base (e.g., NaH), Solvent (e.g., DMF) F 2-bromoethyl methyl ether F->E

Caption: General synthetic route to 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.

FAQ 1: My final product shows a significant impurity with a mass corresponding to the starting indole-5-carboxylic acid. What is the likely cause and how can I prevent it?

Answer:

Causality: The presence of unreacted indole-5-carboxylic acid is a clear indication of an incomplete N-alkylation reaction. The nucleophilicity of the indole nitrogen is relatively low, and the success of the alkylation is highly dependent on the reaction conditions.[5][6] Common causes for incomplete alkylation include:

  • Insufficient Base: A strong base, such as sodium hydride (NaH), is typically used to deprotonate the indole nitrogen, forming the more nucleophilic indolate anion.[7][8] If an insufficient amount of base is used, a significant portion of the starting material will remain unreacted.

  • Reaction Temperature and Time: The reaction may require elevated temperatures and sufficient time to proceed to completion. Inadequate heating or a shortened reaction time can lead to low conversion.

  • Quality of Reagents and Solvents: The presence of moisture in the solvent (e.g., DMF or THF) can quench the strong base, rendering it ineffective.[7] Similarly, using a degraded or impure alkylating agent (2-bromoethyl methyl ether) can also lead to poor yields.

Troubleshooting and Prevention:

  • Optimize Base Stoichiometry: Ensure at least a slight excess (e.g., 1.1-1.2 equivalents) of a strong base like NaH is used to drive the deprotonation to completion.

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use.

  • Monitor Reaction Progress: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Verify Reagent Quality: Use a fresh, high-purity alkylating agent.

FAQ 2: I've observed an impurity with a mass that is 44 amu lower than my target molecule. What could this be and how is it formed?

Answer:

Causality: An impurity with a mass loss of 44 amu strongly suggests the decarboxylation of your target molecule, resulting in the formation of 1-(2-methoxyethyl)-1H-indole. The carboxylic acid group at the C5 position of the indole ring can be labile under certain conditions, particularly at elevated temperatures.[9][10][11]

  • Thermal Decomposition: Indole carboxylic acids can undergo decarboxylation when heated, especially in the presence of acidic or basic catalysts.[9][10] This is a common side reaction if the reaction temperature is too high or if the work-up procedure involves prolonged heating.

  • Catalyst-Induced Decarboxylation: Certain metal catalysts that might be used in subsequent reaction steps can also promote decarboxylation.[11]

Troubleshooting and Prevention:

  • Control Reaction Temperature: Carefully control the temperature during the N-alkylation and any subsequent steps. Avoid excessive heating.

  • Optimize Work-up Conditions: Minimize the time the product is exposed to high temperatures during solvent removal or purification.

  • Alternative Decarboxylation-Resistant Protecting Groups: If the carboxylic acid is not the desired final functionality, consider protecting it as an ester, which is generally more stable to thermal decarboxylation.

Decarboxylation_Side_Reaction A 1-(2-methoxyethyl)-1H- indole-5-carboxylic acid B 1-(2-methoxyethyl)-1H-indole A->B Heat (Δ) C CO2

Caption: Decarboxylation side reaction pathway.

FAQ 3: My LC-MS analysis shows an impurity with the same mass as my product but a different retention time. What are the possible isomers, and how can I differentiate them?

Answer:

Causality: The presence of an isomer with the same mass suggests that a reaction has occurred at a different position on the indole ring. The most likely possibilities are C-alkylation or alkylation at a different position on the benzene ring of the indole.

  • C-Alkylation: While N-alkylation is generally favored, some C-alkylation can occur, particularly at the C3 position, which is also nucleophilic.[6][12] The ratio of N- to C-alkylation can be influenced by the solvent, counter-ion, and temperature.

  • Isomerization during Fischer Indole Synthesis: The initial Fischer indole synthesis can sometimes yield a mixture of isomers if the starting phenylhydrazine is asymmetrically substituted.[1]

Identification and Characterization:

The most effective way to distinguish between these isomers is through Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14][15][16][17]

Proton Expected Chemical Shift (ppm) for N-Alkylated Product Expected Chemical Shift (ppm) for C3-Alkylated Product
Indole N-HAbsentPresent (typically > 8.0 ppm)
H2 (indole)~7.2-7.4~7.5-7.7
H3 (indole)~6.5-6.7Absent

Troubleshooting and Prevention:

  • Optimize N-Alkylation Conditions: To favor N-alkylation, use a polar aprotic solvent like DMF and a strong base to fully form the indolate anion.[7]

  • Purification: Careful column chromatography can often separate the N- and C-alkylated isomers.

III. Analytical Protocols for Side Product Identification

A robust analytical workflow is crucial for identifying and quantifying impurities. A combination of chromatographic and spectroscopic techniques is recommended.[18][19][20][21][22]

Experimental Workflow: Impurity Profiling

Analytical_Workflow A Reaction Mixture B HPLC Screening A->B C Peak Purity Analysis B->C D LC-MS Analysis B->D F Preparative HPLC B->F Impurity > 0.1% E Mass Identification D->E G Isolated Impurity F->G H NMR Spectroscopy G->H I Structure Elucidation H->I

Sources

Optimization

Technical Support Center: Navigating Cell Toxicity of Indole Derivatives in In-Vitro Assays

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting the complexities of indole derivative-induced cell toxicity in biological assa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting the complexities of indole derivative-induced cell toxicity in biological assays. Indole scaffolds are a cornerstone in medicinal chemistry, offering a versatile framework for a wide range of therapeutic agents.[1][2] However, their unique chemical properties can sometimes lead to unexpected cytotoxicity and assay artifacts, confounding experimental results. This guide provides in-depth, field-proven insights to help you diagnose, mitigate, and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My indole derivative shows potent cytotoxicity across multiple cancer cell lines, but also in my non-cancerous control line. Is this expected?

A1: While many indole derivatives are developed as anti-cancer agents, broad-spectrum cytotoxicity can indicate an off-target effect rather than selective anti-cancer activity.[3] Some indole compounds can induce general cellular stress through mechanisms like oxidative stress or mitochondrial dysfunction, affecting both cancerous and non-cancerous cells.[1][4] It is crucial to investigate these possibilities to ensure you are not pursuing a generally toxic molecule.

Q2: I'm seeing high variability in my cytotoxicity results between experiments. What could be the cause?

A2: High variability can stem from several factors related to the indole derivative itself. Poor aqueous solubility is a common culprit, leading to inconsistent compound concentrations in your assay wells.[5] Additionally, the chemical instability of the indole scaffold can be a factor; degradation of the compound in your cell culture medium over the course of the experiment can lead to variable results.[6] Finally, ensure consistent cell seeding and health, as variations in cell number or metabolic state can significantly impact assay outcomes.[7]

Q3: Can my indole compound be interfering with the assay itself, rather than causing true cytotoxicity?

A3: Absolutely. This is a critical and often overlooked aspect of working with indole derivatives. Many indole-containing molecules possess intrinsic fluorescence or can absorb light at wavelengths used in common absorbance-based assays, leading to false-positive or false-negative results.[3][8] They can also directly inhibit reporter enzymes, such as luciferase, used in many modern cell-based assays.[9][10] It is essential to perform control experiments to rule out assay interference.

Q4: How should I prepare and store my indole derivatives to maintain their stability?

A4: Indole compounds can be sensitive to light, air, and pH.[11][12] It is recommended to store stock solutions in amber vials at -20°C or -80°C.[12] When preparing working solutions, use fresh, high-quality solvents and minimize exposure to ambient light, especially if your compound has known photosensitivity.[11][13] For multi-day experiments, consider the stability of your compound in the cell culture medium at 37°C, as degradation can occur.[6]

In-Depth Troubleshooting Guide

Issue 1: Unexpectedly High Cytotoxicity or Narrow Therapeutic Window

If your indole derivative is exhibiting potent cytotoxicity in both your target and control cells, it's crucial to determine if this is a genuine on-target effect or a result of off-target toxicity.

  • Oxidative Stress: The electron-rich nature of the indole ring can, in some cases, participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress within the cells.[1][4] This can trigger a cascade of events leading to apoptosis or necrosis.

  • Mitochondrial Dysfunction: Mitochondria are often sensitive to chemical insults. Some indole derivatives can disrupt the mitochondrial membrane potential or inhibit the electron transport chain, leading to a decrease in ATP production and the release of pro-apoptotic factors.[14][15]

  • Chemical Reactivity: The indole scaffold can, under certain conditions, be reactive and form covalent bonds with cellular macromolecules like proteins and DNA, leading to non-specific toxicity.

  • Assess for Oxidative Stress:

    • Protocol: Utilize a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.

    • Step-by-Step:

      • Seed cells in a 96-well plate and allow them to adhere overnight.

      • Treat cells with your indole derivative at various concentrations for the desired time. Include a positive control such as hydrogen peroxide.

      • Remove the treatment media and wash the cells with pre-warmed phosphate-buffered saline (PBS).

      • Incubate the cells with DCFDA solution (typically 10-25 µM in serum-free media) for 30-60 minutes at 37°C in the dark.

      • Wash the cells again with PBS.

      • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission).

    • Interpretation: A significant increase in fluorescence in treated cells compared to vehicle control indicates ROS production.

  • Evaluate Mitochondrial Health:

    • Protocol: Measure the mitochondrial membrane potential using a potentiometric dye like JC-1.[14]

    • Step-by-Step:

      • Follow steps 1 and 2 from the oxidative stress protocol.

      • Remove the treatment media and wash the cells with pre-warmed PBS.

      • Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL in cell culture media) for 15-30 minutes at 37°C.

      • Wash the cells with PBS.

      • Measure the fluorescence of both the green monomers (indicating depolarized mitochondria) and red aggregates (indicating healthy, polarized mitochondria) using a fluorescence plate reader or microscope.

    • Interpretation: A decrease in the red/green fluorescence ratio in treated cells suggests mitochondrial depolarization, a hallmark of mitochondrial toxicity.[14]

Issue 2: Inconsistent Results and Poor Reproducibility
  • Poor Solubility: Many indole derivatives are hydrophobic and have limited solubility in aqueous cell culture media.[16] This can lead to precipitation of the compound, resulting in an unknown and variable concentration in your assay.

  • Chemical Instability: The indole ring can be susceptible to degradation under certain conditions, such as exposure to light or components in the cell culture media.[6][11] This can lead to a decrease in the concentration of the active compound over time and the formation of potentially confounding byproducts.

  • Assess Compound Solubility:

    • Protocol: Visually inspect your compound in cell culture media at the highest concentration used in your assay.

    • Step-by-Step:

      • Prepare your indole derivative at the highest working concentration in your complete cell culture medium.

      • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of the assay.

      • At various time points, visually inspect the solution for any signs of precipitation (e.g., cloudiness, visible particles). You can also take a small aliquot and examine it under a microscope.

    • Interpretation: If precipitation is observed, the compound's solubility is likely being exceeded, leading to inconsistent dosing.

  • Mitigation Strategies for Poor Solubility:

StrategyDescriptionConsiderations
Co-solvents Use a small percentage of a water-miscible organic solvent like DMSO or ethanol to aid in solubilization.Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). Always include a vehicle control with the same solvent concentration.[5]
pH Adjustment For ionizable indole derivatives, adjusting the pH of the media can improve solubility.Ensure the final pH is within the physiological tolerance of your cells (typically pH 7.2-7.4).
Formulation with Excipients Use of solubilizing agents like cyclodextrins can encapsulate the hydrophobic compound and improve its aqueous solubility.May require specialized formulation expertise. Test for any intrinsic bioactivity of the excipient itself.
  • Evaluate Compound Stability:

    • Protocol: Use High-Performance Liquid Chromatography (HPLC) to quantify the amount of your indole derivative in cell culture media over time.

    • Step-by-Step:

      • Prepare a solution of your indole derivative in cell culture media.

      • Incubate the solution under your experimental conditions (37°C, 5% CO2, with and without light exposure).

      • At various time points (e.g., 0, 4, 8, 24 hours), take an aliquot of the solution.

      • Analyze the samples by HPLC to determine the concentration of the parent compound.

    • Interpretation: A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Issue 3: Suspected Assay Interference

False-positive or false-negative results due to assay interference are a significant concern, particularly in high-throughput screening. Indole derivatives, with their aromatic structure, are prone to interfering with optical and enzymatic assay readouts.

  • Compound Absorbance: The indole scaffold absorbs UV light and, depending on the substituents, can absorb light in the visible spectrum, potentially interfering with colorimetric assays like the MTT or SRB assay.

  • Compound Autofluorescence: Many indole derivatives are inherently fluorescent, which can lead to high background signals in fluorescence-based assays.[3]

  • Fluorescence Quenching: Conversely, some indole derivatives can quench the fluorescence of reporter molecules, leading to a false-negative result.

  • Luciferase Inhibition: Indole-containing compounds have been identified as inhibitors of luciferase enzymes, which are commonly used in reporter gene and cell viability assays (e.g., CellTiter-Glo®).[9][10]

  • Characterize Spectral Properties:

    • Protocol: Measure the absorbance and fluorescence spectra of your indole derivative.

    • Step-by-Step:

      • Prepare a solution of your compound in the same buffer or media used in your assay.

      • Use a spectrophotometer to scan the absorbance of the solution across a wide range of wavelengths (e.g., 200-800 nm).

      • Use a spectrofluorometer to measure the excitation and emission spectra of your compound.

    • Interpretation: Compare the spectral properties of your compound with the excitation and emission wavelengths of your assay's fluorophores or the absorbance wavelength of your colorimetric readout. Significant overlap suggests a high potential for interference.

  • Cell-Free Assay Interference Controls:

    • Protocol: Run your assay in a cell-free system to determine if your compound directly interacts with the assay reagents.

    • Step-by-Step (Example for a Luminescence-based Viability Assay):

      • In a multi-well plate, add cell culture media without cells.

      • Add your indole derivative at the concentrations used in your experiment.

      • Add the luminescence assay reagent (e.g., CellTiter-Glo®).

      • Measure the luminescence.

    • Interpretation: A decrease in the luminescent signal in the presence of your compound indicates direct inhibition of the luciferase enzyme or quenching of the signal. An increase could suggest stabilization of the enzyme or another artifact.

  • Protocol for Identifying Luciferase Inhibition:

    • Step-by-Step:

      • Perform a standard luciferase reporter assay with a constitutively active promoter (e.g., CMV-Luc).

      • In parallel, run a counter-screen using a different reporter system (e.g., a secreted alkaline phosphatase (SEAP) or beta-galactosidase reporter) driven by the same promoter.

      • Alternatively, perform a cell-free luciferase inhibition assay using purified luciferase enzyme.

    • Interpretation: If your compound inhibits the luciferase reporter but not the alternative reporter, it is likely a direct inhibitor of luciferase.[17]

Visualizing Troubleshooting Workflows

To aid in navigating these complex issues, the following diagrams illustrate the decision-making processes for troubleshooting cytotoxicity and assay interference.

Caption: Decision tree for investigating the mechanism of unexpected cytotoxicity.

Caption: Workflow for diagnosing and mitigating assay interference.

References

  • Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. MDPI. ([Link])

  • Amoebicidal effect of synthetic indoles against Acanthamoeba spp.: a study of cell death. PMC. ([Link])

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. ([Link])

  • Surpassing light-induced cell damage in vitro with novel cell culture media. PMC. ([Link])

  • Inhibitor bias in luciferase-based luminescence assays. PMC. ([Link])

  • Interference and Artifacts in High-content Screening. Assay Guidance Manual - NCBI. ([Link])

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. ([Link])

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC. ([Link])

  • A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC. ([Link])

  • Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. NIH. ([Link])

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. ([Link])

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. NIH. ([Link])

  • Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI. ([Link])

  • Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. ACS Publications. ([Link])

  • Microbial Degradation of Indole and Its Derivatives. SciSpace. ([Link])

  • Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. PubMed. ([Link])

  • Blue Light-Induced Gene Expression Alterations in Cultured Neurons Are the Result of Phototoxic Interactions with Neuronal Culture Media. PubMed. ([Link])

  • How to enhance drug solubility for in vitro assays?. ResearchGate. ([Link])

  • Microbiome-Derived Indole-3-Lactic Acid Attenuates Cutibacterium Acnes-Induced Inflammation via the Aryl Hydrocarbon Receptor Pathway. MDPI. ([Link])

  • Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC. ([Link])

  • Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays. ResearchGate. ([Link])

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Publications. ([Link])

  • In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganese complex in hormone-dependent and triple negative breast cancer cells. ResearchGate. ([Link])

  • High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes. PubMed. ([Link])

  • Indole Test Protocol. American Society for Microbiology. ([Link])

  • Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual - NCBI. ([Link])

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. NIH. ([Link])

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. ([Link])

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. ([Link])

  • Proposed degradation pathways of indole by ozonation. ResearchGate. ([Link])

  • Blue light-induced phototoxicity in retinal cells: implications in age-related macular degeneration. PMC. ([Link])

  • Pharmaceutical Composition Comprising Indole Compound for Treatment of Diseases Associated with Oxidative Stress: Patent Highlight. PMC. ([Link])

  • In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells. PMC. ([Link])

  • Storage of drug dilution in cell culture media. ResearchGate. ([Link])

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom. ([Link])

  • Cytotoxicity of the synthetic compounds. MTT assays of cell viability.... ResearchGate. ([Link])

  • Blue light-induced phototoxicity in retinal cells: implications in age-related macular degeneration. PubMed. ([Link])

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PMC. ([Link])

  • Avoid False Hits During Compound Screening for Drug Discovery. Promega Connections. ([Link])

  • Degradation pathways of indole-3-acetic acid in (a) a Pseudomonas sp.[18]. ResearchGate. ([Link])

  • Elicitor-induced indole alkaloid biosynthesis in Catharanthus roseus cell cultures is related to Ca2+ influx and the oxidative burst. ResearchGate. ([Link])

  • Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. ([Link])

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Troubleshooting

Technical Support Center: Enhancing the Purity of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

Welcome to the technical support center for the purification of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this key intermediate. Achieving high purity is critical for downstream applications, including API synthesis and biological screening. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you may encounter during the synthesis and purification of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid.

Q1: My initial purity assessment by ¹H NMR and LC-MS shows multiple unexpected signals. What are the most probable impurities?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common and efficient synthesis involves the N-alkylation of an indole-5-carboxylic acid ester (e.g., methyl or ethyl ester) with a 2-methoxyethyl halide, followed by saponification (hydrolysis) of the ester.

Based on this pathway, the most common impurities are:

  • Unreacted Starting Materials: Residual indole-5-carboxylic acid ester and traces of the alkylating agent, 2-methoxyethyl bromide or a related halide.

  • Incomplete Hydrolysis Product: The ester precursor, 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid methyl or ethyl ester. This is a very common impurity if the hydrolysis reaction did not go to completion.

  • Side-Reaction Products: While N-alkylation is favored in indoles, trace amounts of C-3 alkylation can occur under certain conditions.[1] Additionally, impurities from the initial synthesis of the indole core may carry through.[2]

  • De-alkylation Product: Depending on the workup or purification conditions (e.g., strong acid), you might see some cleavage of the methoxyethyl group, reverting to indole-5-carboxylic acid.

Expert Tip: A diagnostic ¹H NMR is your best first step. Look for the characteristic signals of the ester (a singlet around 3.9 ppm for a methyl ester or a quartet/triplet pattern for an ethyl ester) to identify incomplete hydrolysis. LC-MS is invaluable for detecting all components and confirming their molecular weights.[3][4]

Q2: I'm attempting to purify my crude product by recrystallization, but it's "oiling out" or not crystallizing at all. What is the root cause and how can I fix it?

A2: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, the solution becomes supersaturated before reaching the true crystallization temperature, causing the product to separate as a liquid phase instead of a solid lattice. Carboxylic acids, while generally good candidates for crystallization, can be challenging.[5][6]

Causality & Troubleshooting Steps:

  • Cause 1: Inappropriate Solvent Choice. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7] If the compound is too soluble even when cold, it will not crystallize.

  • Solution 1: Systematic Solvent Screening. Test the solubility of your crude material in a range of solvents with varying polarities. For a carboxylic acid like this, polar protic and aprotic solvents are good starting points. Create a solvent selection table to guide your choice.

Solvent System Rationale & Expected Outcome Expert Insight
Isopropanol (IPA) / Water The compound should be soluble in hot IPA. Water acts as an anti-solvent, reducing solubility upon cooling.[8]This is often a successful system for polar compounds. Dissolve in minimal hot IPA, then add hot water dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.
Ethanol Ethanol can be a good single-solvent system if the solubility profile is right.[9]May require concentrating the solution by boiling off some solvent to induce crystallization upon cooling.[10]
Ethyl Acetate / Heptane A good choice for moderately polar compounds. The compound dissolves in ethyl acetate, and heptane is added as the anti-solvent.Be cautious, as this combination can sometimes lead to oiling out if cooled too quickly. Slow, stepwise cooling is crucial.
Acetonitrile A polar aprotic solvent that can sometimes yield high-quality crystals.Ensure your material is fully dissolved at high temperature. If solubility is too high, this solvent may not be suitable.
  • Cause 2: Presence of Impurities. Even small amounts of impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture" and lowering the melting point, which favors oiling out.

  • Solution 2: Pre-Purification or Seeding. If your crude material is less than ~90% pure, consider a quick filtration through a small plug of silica gel to remove gross impurities before attempting recrystallization. Alternatively, adding a "seed crystal" (a tiny crystal of the pure compound) can provide a nucleation point for crystal growth.[10][11]

  • Cause 3: Cooling Rate is Too Fast. Rapid cooling does not give molecules sufficient time to orient themselves into an ordered crystal lattice.[10]

  • Solution 3: Controlled Cooling. Do not place your hot solution directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer if necessary. Insulating the flask (e.g., with glass wool) can promote the formation of larger, purer crystals.

Q3: My primary impurity has a very similar polarity to my product, and I can't get baseline separation using flash column chromatography. What strategies can I employ?

A3: This is a classic purification challenge, often occurring with the unhydrolyzed ester impurity. The ester is only slightly less polar than the carboxylic acid, making separation difficult on standard silica gel.

Expert Strategies:

  • Optimize the Mobile Phase:

    • Decrease Polarity Gradient: Use a very shallow gradient or even an isocratic elution with a finely tuned solvent mixture. Small changes in the percentage of the polar modifier (e.g., methanol or ethanol) can have a large impact.

    • Introduce an Acidic Modifier: Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase is a powerful technique. Causality: The acid protonates the carboxylate group of your target compound, reducing its interaction with the acidic silica gel (tailing) and sharpening the peak. This often improves the resolution between the acid and the less-polar ester.

  • Change the Stationary Phase:

    • If silica gel fails, consider a different stationary phase. Reverse-phase chromatography (e.g., C18 silica) is an excellent alternative. Here, the elution order is inverted: the more polar carboxylic acid will elute before the less polar ester impurity.

  • Chemical Intervention:

    • Drive the Reaction to Completion: The easiest impurity to remove is the one that isn't there. Re-subject your crude material to the hydrolysis conditions (e.g., reflux with LiOH or NaOH in a THF/water mixture) to convert the residual ester into your desired product. Monitor carefully by TLC or LC-MS to ensure completion.

Workflow for Purification Strategy Selection

The following diagram illustrates a logical workflow for tackling the purification of your crude product.

Purification_Workflow cluster_0 Phase 1: Analysis & Initial Approach cluster_1 Phase 2: Purification Method cluster_2 Phase 3: Validation Start Crude Product Analysis Assess Purity (¹H NMR, LC-MS) Start->Analysis Decision Purity > 90%? Analysis->Decision Recrystallize Recrystallization (See Protocol 1) Decision->Recrystallize Yes Column Flash Chromatography (See Protocol 2) Decision->Column No Final_Analysis Confirm Purity & Identity (NMR, LC-MS, mp) Recrystallize->Final_Analysis Column->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

Caption: A logical workflow for the purification of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid.

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform small-scale trials first to optimize conditions for your specific batch of material.

Protocol 1: Optimized Recrystallization

This protocol uses a mixed-solvent system of isopropanol (IPA) and water, which has proven effective for this class of compounds.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add your crude 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. Add the minimum amount of hot isopropanol (near boiling) required to fully dissolve the solid. Stir continuously on a hot plate.

  • Anti-Solvent Addition: While maintaining the high temperature, add hot deionized water dropwise to the stirring solution. Continue adding water until you observe a persistent faint cloudiness (turbidity). This indicates you have reached the saturation point.

  • Clarification: Add a few more drops of hot isopropanol until the solution becomes clear again. This ensures you are just below the saturation point, preventing premature precipitation.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature undisturbed. Crystal formation should begin within 20-30 minutes.

  • Maximizing Yield: Once the flask has reached room temperature, place it in a refrigerator (4°C) for several hours (or overnight) to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold 90:10 mixture of water/isopropanol to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. Characterize the final product by NMR, LC-MS, and melting point to confirm purity.[12][13]

Protocol 2: High-Resolution Flash Column Chromatography

This protocol is designed to separate the target carboxylic acid from its slightly less polar ester precursor.

  • Column Packing: Pack a silica gel column using a slurry method with a starting mobile phase of 98:2:0.5 ethyl acetate/methanol/acetic acid.

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or methanol), add silica gel, and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase (98:2:0.5 ethyl acetate/methanol/acetic acid).

  • Gradient Elution (if necessary): If the product is slow to elute, gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5:0.5). A shallow gradient is key to achieving good separation.

  • Fraction Collection: Collect fractions and analyze them by TLC, staining with a suitable agent (e.g., potassium permanganate or UV light). The carboxylic acid should have a slightly lower Rf than the ester.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

  • Solvent Removal: It is crucial to remove the residual acetic acid. This can be achieved by co-evaporating the residue with a non-polar solvent like toluene or by re-dissolving the product in ethyl acetate and washing with a small amount of water, followed by drying the organic layer and re-evaporation.

  • Final Analysis: Dry the final product under high vacuum and confirm its purity as described previously.

Troubleshooting Chromatography: A Decision Tree

Chromatography_Troubleshooting Start Poor Separation (Overlapping Peaks) Q1 Are peaks tailing? Start->Q1 A1_Yes Add 0.5-1% Acetic Acid to Mobile Phase Q1->A1_Yes Yes Q2 Is Rf too high/low? Q1->Q2 No A1_Yes->Q2 A2_High Decrease Solvent Polarity (e.g., less MeOH) Q2->A2_High High A2_Low Increase Solvent Polarity (e.g., more MeOH) Q2->A2_Low Low Q3 Still no separation? Q2->Q3 Optimal A2_High->Q3 A2_Low->Q3 A3_Yes Switch to Reverse Phase (C18) Chromatography Q3->A3_Yes Yes Success Baseline Separation Q3->Success No, Resolved A3_Yes->Success

Caption: A decision tree for troubleshooting poor separation in flash chromatography.

References

  • Organic Syntheses. (1977). Indoles from Anilines: Ethyl 2-Methylindole-5-carboxylate. Org. Synth. 56, 72. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indoles. [Link]

  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681-2684. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-(2-methoxyethyl)-1H-indole-5-carboxylic Acid as a Putative Novel Inhibitor of Ataxin-2

A Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparative analysis of the novel small molecule, 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, as a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel small molecule, 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid, as a putative inhibitor of Ataxin-2 (ATXN2). In the absence of direct published data on this specific molecule's activity against ATXN2, this document establishes a scientifically grounded, hypothetical framework for its evaluation. It is designed to guide researchers in the rigorous assessment of this and other novel compounds against established modulators of ATXN2, a critical therapeutic target in neurodegenerative diseases.

The Rationale for Targeting Ataxin-2

Ataxin-2 (ATXN2) is an RNA-binding protein that has garnered significant attention as a therapeutic target for a range of devastating neurodegenerative disorders.[1][2][3] Expansion of a polyglutamine (polyQ) tract within the ATXN2 protein is the causative factor in Spinocerebellar Ataxia Type 2 (SCA2), a progressive and fatal ataxic disorder.[4][5] This polyQ expansion leads to a toxic gain-of-function, causing the ATXN2 protein to misfold and aggregate within neurons, ultimately leading to cellular dysfunction and death.[5][6] Furthermore, intermediate-length polyQ expansions in ATXN2 have been identified as a significant risk factor for Amyotrophic Lateral Sclerosis (ALS).[4] Consequently, strategies aimed at reducing the levels or inhibiting the aggregation of the ATXN2 protein represent a promising therapeutic avenue for these currently incurable diseases.[6][7]

This guide introduces 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid as a novel investigational compound. Based on its indole carboxylic acid scaffold, a motif present in various bioactive molecules, we hypothesize its potential as a modulator of ATXN2. This document will compare this putative inhibitor to existing therapeutic strategies targeting ATXN2, providing the experimental frameworks necessary for its validation.

Current Therapeutic Strategies for Modulating Ataxin-2

Several approaches are currently being explored to therapeutically target ATXN2. These can be broadly categorized into strategies that reduce ATXN2 protein levels and those that inhibit its aggregation. Here, we compare our putative inhibitor to three major classes of ATXN2 modulators.

Antisense Oligonucleotides (ASOs)

Antisense oligonucleotides are synthetic single-stranded nucleic acids designed to bind to a specific messenger RNA (mRNA), leading to its degradation and thereby preventing the synthesis of the corresponding protein.

  • Mechanism of Action: ASOs targeting ATXN2 mRNA effectively reduce the production of the Ataxin-2 protein.[7][8][9] This approach is not dependent on the polyQ length and reduces both wild-type and mutant ATXN2.

  • Advantages: High specificity for the target mRNA, leading to potent and sustained reduction of the target protein. Clinical trials for an ATXN2-targeting ASO (BIIB105) have been conducted for ALS.[10]

  • Disadvantages: ASOs have poor blood-brain barrier penetration, necessitating invasive delivery methods such as intracerebroventricular injection.[11] Potential for off-target effects and immunogenicity.

Small Molecule Inhibitors of ATXN2 Expression

High-throughput screening efforts have identified small molecules that can lower the expression of ATXN2.[4]

  • HSP90 Inhibitors (e.g., 17-DMAG, HSP990):

    • Mechanism of Action: These compounds inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the stability and function of numerous client proteins. Inhibition of HSP90 can lead to the degradation of its client proteins, and it has been shown to reduce ATXN2 levels.[4]

    • Advantages: Orally bioavailable and can cross the blood-brain barrier.

    • Disadvantages: HSP90 has a broad range of client proteins, leading to a higher potential for off-target effects and toxicity.[4]

  • Cardiac Glycosides (e.g., Proscillaridin A, Digoxin):

    • Mechanism of Action: These molecules are inhibitors of the Na+/K+-ATPase pump.[4][12] Their mechanism in reducing ATXN2 expression is thought to be, at least in part, through the regulation of ATP1A2, a subunit of the Na+/K+-ATPase.[4]

    • Advantages: Potent inhibitors of ATXN2 expression at nanomolar concentrations.[4]

    • Disadvantages: Narrow therapeutic index and potential for significant cardiac toxicity.[4][12][13]

Putative Small Molecule Aggregation Inhibitors

This category represents a promising but less developed therapeutic strategy. These molecules would act to prevent or reverse the aggregation of the polyQ-expanded ATXN2 protein.

  • 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid (Hypothetical):

    • Putative Mechanism of Action: As a small molecule, it could potentially bind to aggregation-prone regions of the ATXN2 protein, stabilizing its native conformation or interfering with the self-assembly process. Another possibility is the activation of cellular protein quality control pathways, such as autophagy, to enhance the clearance of aggregated ATXN2.[6]

    • Potential Advantages: Oral bioavailability and blood-brain barrier permeability are plausible for a small molecule of this nature. Direct targeting of the pathogenic aggregation process could offer a more specific therapeutic effect with fewer off-target effects compared to expression inhibitors.

    • Challenges: Identification and validation of direct binding to ATXN2 and demonstration of efficacy in preventing aggregation in cellular and animal models are necessary first steps.

Comparative Efficacy Data (Hypothetical and Published)

The following table summarizes the reported efficacy of known ATXN2 inhibitors and provides a template for evaluating our putative compound.

Inhibitor ClassExample CompoundIn Vitro Potency (IC50)Cell-Based ATXN2 ReductionIn Vivo EfficacyKey Limitations
Putative Aggregation Inhibitor 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid To be determinedTo be determinedTo be determinedUnknown
Antisense Oligonucleotides ASO7N/A>80% reduction in vitroDelayed motor phenotype in SCA2 miceInvasive delivery
HSP90 Inhibitors 17-DMAGN/ADose-dependent reductionReduced ATXN2 in cerebellum of micePotential off-target toxicity
Cardiac Glycosides Proscillaridin A17 nM (for ATXN2-luc reduction)>50% reduction at 1 nMNot demonstrated in vivoNarrow therapeutic index

Experimental Protocols for Comparative Analysis

To rigorously evaluate 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid and compare it to other inhibitors, a series of well-defined experiments are required. The following protocols provide a framework for this analysis.

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Evaluation cluster_2 In Vivo Validation in_vitro_agg In Vitro Aggregation Assays (Thioflavin T, Filter Retardation) binding_assay Direct Binding Assays (e.g., SPR, MST) in_vitro_agg->binding_assay Confirm direct interaction cell_culture Cell Models Expressing PolyQ-Expanded ATXN2 binding_assay->cell_culture Advance promising compounds protein_quant ATXN2 Protein Level Analysis (Western Blot, TR-FRET) cell_culture->protein_quant mrna_quant ATXN2 mRNA Level Analysis (RT-qPCR) cell_culture->mrna_quant agg_in_cells Cellular Aggregation Assays (Microscopy, Filter Retardation) cell_culture->agg_in_cells toxicity Cell Viability Assays cell_culture->toxicity animal_model SCA2 or ALS Mouse Models agg_in_cells->animal_model Validate in a living system pk_pd Pharmacokinetics & Pharmacodynamics animal_model->pk_pd behavioral Behavioral Testing (e.g., Rotarod) animal_model->behavioral histology Histopathological Analysis animal_model->histology G cluster_0 ATXN2 Gene Expression & Protein Synthesis cluster_1 Pathogenic Cascade cluster_2 Therapeutic Intervention Points ATXN2_gene ATXN2 Gene ATXN2_mRNA ATXN2 mRNA ATXN2_gene->ATXN2_mRNA Transcription Ribosome Ribosome ATXN2_mRNA->Ribosome Translation ATXN2_protein ATXN2 Protein (polyQ) Ribosome->ATXN2_protein Misfolding Misfolding ATXN2_protein->Misfolding Aggregation Aggregation Misfolding->Aggregation Cellular_dysfunction Cellular Dysfunction Aggregation->Cellular_dysfunction Neuronal_death Neuronal Death Cellular_dysfunction->Neuronal_death ASOs ASOs ASOs->ATXN2_mRNA mRNA degradation HSP90i HSP90i HSP90i->ATXN2_gene Transcriptional reduction CardiacGlycosides Cardiac Glycosides CardiacGlycosides->ATXN2_gene Transcriptional reduction PutativeInhibitor 1-(2-methoxyethyl)-1H- indole-5-carboxylic acid PutativeInhibitor->Aggregation Inhibition (Hypothesized)

Sources

Comparative

Validating the Biological Activity of 1-(2-methoxyethyl)-1H-indole-5-carboxylic Acid: A Comparative Guide

This guide provides a comprehensive framework for validating the biological activity of the novel compound, 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. Drawing from the well-established therapeutic potential of indol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound, 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. Drawing from the well-established therapeutic potential of indole derivatives, we outline a systematic approach to investigate its putative anticancer and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new chemical entities.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, antioxidant, and antiviral effects.[1][2][3] While the specific biological profile of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid is yet to be fully elucidated, its structural similarity to other biologically active indole-5-carboxylic acid derivatives suggests it may possess significant therapeutic potential. This guide will detail the experimental design, methodologies, and data interpretation necessary to rigorously assess its activity in two key areas: cytotoxicity against cancer cell lines and free radical scavenging capacity.

Section 1: Preliminary Assessment and Hypothesis

Based on the broad spectrum of activity observed in structurally related indole carboxylic acids, we hypothesize that 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid will exhibit:

  • Selective cytotoxicity against cancer cell lines.

  • Antioxidant activity through free radical scavenging.

To test these hypotheses, a multi-tiered experimental approach will be employed, beginning with broad screening assays and progressing to more specific mechanistic studies.

Section 2: Experimental Validation of Anticancer Activity

A primary indicator of anticancer potential is a compound's ability to selectively inhibit the proliferation of cancer cells. We will assess the cytotoxicity of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid against a panel of human cancer cell lines and a normal human cell line to determine both its potency and selectivity.

Comparative Compounds
  • Test Article: 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

  • Positive Control: Doxorubicin (a well-characterized chemotherapeutic agent)

  • Negative Control: Vehicle (DMSO, Dimethyl sulfoxide)

  • Alternative Indole Derivative: Indole-3-acetic acid (a related indole compound with known but generally lower cytotoxic activity)

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis start Select Cancer & Normal Cell Lines seed Seed Cells in 96-well Plates start->seed prepare Prepare Serial Dilutions of Test & Control Compounds seed->prepare treat Treat Cells and Incubate for 48-72h prepare->treat assay Add MTT or CCK-8 Reagent treat->assay read Measure Absorbance assay->read calculate Calculate % Viability read->calculate ic50 Determine IC50 Values calculate->ic50 compare Compare Potency & Selectivity ic50->compare

Caption: Workflow for assessing the cytotoxicity of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal human cell line (e.g., HDF for dermal fibroblasts) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid and the control compounds in DMSO. Perform serial dilutions in culture media to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of the test and control compounds. Include wells with vehicle (DMSO) only as a negative control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the concentration-response curves and determine the half-maximal inhibitory concentration (IC50) values.

Data Presentation and Interpretation

The results should be summarized in a table comparing the IC50 values of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid with the control compounds across the different cell lines.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HDF IC50 (µM)Selectivity Index (HDF/MCF-7)
1-(2-methoxyethyl)-1H-indole-5-carboxylic acidExperimental ValueExperimental ValueExperimental ValueCalculated Value
Doxorubicin~0.1~0.5~1.0~10
Indole-3-acetic acid>100>100>100N/A

A lower IC50 value indicates higher cytotoxic potency. The selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, provides a measure of the compound's therapeutic window. A higher SI is desirable.

Section 3: Experimental Validation of Antioxidant Activity

Many indole derivatives are known to possess antioxidant properties, which can contribute to their therapeutic effects by mitigating oxidative stress.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the free radical scavenging activity of a compound.

Comparative Compounds
  • Test Article: 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

  • Positive Control: Ascorbic acid (a well-known antioxidant)

  • Negative Control: Vehicle (Methanol or Ethanol)

Experimental Workflow for DPPH Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis prepare_compounds Prepare Serial Dilutions of Test & Control Compounds prepare_dpph Prepare DPPH Solution mix Mix Compound Solutions with DPPH Solution prepare_dpph->mix incubate Incubate in the Dark at Room Temperature mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Radical Scavenging Activity measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for the DPPH free radical scavenging assay.

Detailed Experimental Protocol: DPPH Assay
  • Compound Preparation: Prepare a stock solution of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid and ascorbic acid in methanol or ethanol. Perform serial dilutions to obtain a range of concentrations.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the concentration-response curve and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Data Presentation and Interpretation

The antioxidant activity will be presented as the IC50 value and compared to the positive control.

CompoundDPPH Scavenging IC50 (µg/mL)
1-(2-methoxyethyl)-1H-indole-5-carboxylic acidExperimental Value
Ascorbic acid~5-10

A lower IC50 value indicates stronger antioxidant activity.

Section 4: Concluding Remarks and Future Directions

This guide outlines a foundational strategy for the initial biological validation of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid. Positive results from these assays would warrant further investigation into the compound's mechanism of action. For anticancer activity, this could involve cell cycle analysis, apoptosis assays, and investigation of its effects on specific signaling pathways. For antioxidant activity, further studies could explore its effects in cellular antioxidant assays and its potential to inhibit lipid peroxidation. The comparative data generated will provide a robust basis for assessing the therapeutic potential of this novel indole derivative.

References

  • PubChem. 1H-Indole-5-Carboxylic Acid. [Link]

  • Zhang, H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances. [Link]

  • Suresh, A. J., et al. (2014). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. [Link]

  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Abdel-Wahab, B. F., et al. (2010). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ChemInform. [Link]

  • El-Sayed, M. A., et al. (2009). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. European Journal of Medicinal Chemistry. [Link]

  • PubChem. 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. [Link]

  • Karimi, F., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Molecules. [Link]

  • El-Gamal, M. I., et al. (2023). New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Molecules. [Link]

  • Zhang, H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Wang, Z., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

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Validation

Benchmarking 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid against other indole derivatives

A Comparative Benchmark Analysis of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid A Guide for Drug Discovery Professionals Introduction The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privil...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmark Analysis of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

A Guide for Drug Discovery Professionals

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs.[1] Its structural versatility and ability to engage in various biological interactions have led to the development of indole derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide focuses on 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid , a specific derivative featuring key modifications to the core indole structure.

The objective of this document is to provide a comprehensive benchmark of this molecule against structurally related and functionally relevant indole derivatives. Through a systematic comparison of physicochemical properties, synthetic accessibility, and potential biological activities, we aim to elucidate the specific contributions of its unique structural features—the N1-methoxyethyl group and the C5-carboxylic acid moiety. This analysis will offer researchers and drug developers critical insights into its potential advantages and liabilities, guiding future research and development efforts.

For this comparative analysis, we have selected the following compounds:

  • Indole-5-carboxylic acid: The parent scaffold, allowing for a direct assessment of the N1-substituent's impact.

  • Indole-2-carboxylic acid: A positional isomer, to explore how the location of the carboxylic acid group influences molecular properties and potential bioactivity.

  • 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid: A derivative with a different N1-substituent and substitution pattern, which has documented antioxidant activity, providing a functional benchmark.[4]

Section 1: Physicochemical Properties - The Foundation of Drug-Like Character

A molecule's journey from a lab discovery to a therapeutic agent is fundamentally governed by its physicochemical properties. These parameters dictate its solubility, membrane permeability, and potential for oral bioavailability, collectively known as its "drug-likeness." The strategic placement of functional groups can profoundly alter these characteristics.

The introduction of the methoxyethyl group at the N1 position of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid is a deliberate design choice. Compared to the unsubstituted N-H of its parent, Indole-5-carboxylic acid, this group eliminates a hydrogen bond donor site and increases lipophilicity. This modification can enhance membrane permeability and may protect the indole nitrogen from metabolic degradation. The carboxylic acid at the C5 position acts as a hydrogen bond acceptor and introduces an ionizable center, which is critical for aqueous solubility.

A comparison of key physicochemical parameters is summarized below.

Property1-(2-methoxyethyl)-1H-indole-5-carboxylic acidIndole-5-carboxylic acidIndole-2-carboxylic acid2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid
Molecular Formula C₁₂H₁₃NO₃[5]C₉H₇NO₂C₉H₇NO₂[6]C₁₆H₂₀N₂O₃[4]
Molecular Weight 219.24 g/mol [7]161.16 g/mol 161.16 g/mol [6]288.34 g/mol [4]
Melting Point (°C) Not available211-213202-206[6]176.5[4]
Predicted XlogP 1.3[5]1.8 (approx.)1.8 (approx.)2.1 (approx.)
Aqueous Solubility Predicted to be moderateSoluble in ethanol, DMSO, methanol[8]Sparingly solubleSoluble in DMSO
pKa (Carboxylic Acid) ~4.5 (Predicted)~4.40[8]~3.5 (Predicted)~4.6 (Predicted)
Experimental Protocol: Determining Aqueous Thermodynamic Solubility

Trustworthy solubility data is paramount for interpreting biological assay results and designing formulation strategies. The shake-flask method remains the gold standard for determining thermodynamic solubility.

Methodology:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The extended incubation allows the solid to dissolve and recrystallize until a stable saturated solution is formed.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect an aliquot of the clear supernatant. Dilute the sample in a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

  • Validation: The presence of solid material at the end of the experiment confirms that the measured concentration represents the true thermodynamic solubility.

Section 2: Synthetic Accessibility

The feasibility of a drug discovery program is intrinsically linked to the synthetic tractability of its lead compounds. The synthesis of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid is straightforward, typically involving the N-alkylation of the corresponding indole-5-carboxylic acid ester, followed by ester hydrolysis. This common synthetic route makes the target molecule highly accessible for further derivatization and scale-up.

G cluster_0 start Indole-5-carboxylic acid ester Esterification (e.g., MeOH, H+) ester_prod Indole-5-carboxylic acid methyl ester alkylation N-Alkylation (e.g., 2-bromoethyl methyl ether, NaH) alk_prod N-Alkylated Indole Ester hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) final_prod 1-(2-methoxyethyl)-1H-indole- 5-carboxylic acid

This contrasts with syntheses that require building the indole core itself, such as the Fischer-Indole synthesis, which is often used for more complex or substituted indoles but can involve harsh conditions.[9] The accessibility of the starting material, indole-5-carboxylic acid, makes the synthesis of our target compound efficient and cost-effective.

Section 3: Pharmacodynamic & Biological Activity Profile

Indole derivatives are known to exhibit a vast array of biological activities, frequently stemming from their ability to interact with various enzymes and receptors.[10][11] A common activity profile for this scaffold includes antioxidant and anti-inflammatory effects.[3][4] The electronic properties of the indole ring allow it to act as a radical scavenger, while the overall structure can fit into the active sites of enzymes like cyclooxygenase (COX), which are implicated in inflammation.

Antioxidant Activity Benchmark

Reactive oxygen species (ROS) are implicated in numerous degenerative diseases.[4] The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential.

CompoundAntioxidant Activity (DPPH Assay, IC₅₀ in µM)Reference
1-(2-methoxyethyl)-1H-indole-5-carboxylic acid Hypothetical Data: 45 µMN/A
Indole-5-carboxylic acid Hypothetical Data: 75 µMN/A
2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid derivative 57.46 µg/ml (approx. 199 µM for the aniline derivative)[4]
Ascorbic Acid (Positive Control) ~30 µM[4]

Note: The IC₅₀ value for the comparator is for a specific amide derivative reported in the literature and is used here as a contextual benchmark.

The hypothetical data suggests that the N1-methoxyethyl substitution could enhance antioxidant activity compared to the unsubstituted parent compound, potentially by altering the electron density of the indole ring system.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This is a standard, reliable, and high-throughput colorimetric assay to evaluate the in-vitro antioxidant capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color due to its unpaired electron. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, colorless/yellowish molecule. The degree of color change is proportional to the scavenging potential.

Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a positive control (e.g., Ascorbic Acid) in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each compound dilution to 100 µL of the DPPH solution. For the blank, use 100 µL of methanol instead of the compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-degradation of DPPH.

  • Measurement: Measure the absorbance at ~517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

  • IC₅₀ Determination: Plot the percentage of scavenging against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

G ProInflammatory_Stimuli Pro-Inflammatory Stimuli (e.g., Cytokines, Pathogens) NFkB_Activation NF-κB Pathway Activation ProInflammatory_Stimuli->NFkB_Activation COX2_Expression ↑ COX-2 Gene Expression NFkB_Activation->COX2_Expression COX2_Enzyme COX-2 Enzyme COX2_Expression->COX2_Enzyme Prostaglandins Prostaglandins (PGE₂) COX2_Enzyme->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Enzyme Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Indole_Derivative Indole Derivative (Potential Inhibitor) Indole_Derivative->COX2_Enzyme Inhibition

Section 4: Predictive Pharmacokinetic (ADME) Profile

A compound's therapeutic success depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Early in-vitro assessment of these properties is crucial to identify candidates with a higher probability of success in vivo.

The structural features of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid suggest a mixed profile. The moderate lipophilicity (XlogP ~1.3) and presence of a carboxylic acid group suggest it may have reasonable absorption and distribution. However, the methoxyethyl group, while potentially blocking N-dealkylation, introduces an ether linkage that could be a site for metabolic cleavage by cytochrome P450 enzymes in the liver.

G cluster_ADME ADME Process Absorption Absorption (e.g., Gut) Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Distribution Distribution (Bloodstream -> Tissues) Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Target_Site Site of Action Distribution->Target_Site Efficacy Metabolites Metabolites Metabolism->Metabolites Excretion Excretion (e.g., Kidney, Bile) Drug Oral Drug Dose Drug->Absorption Systemic_Circulation->Distribution Systemic_Circulation->Metabolism Systemic_Circulation->Excretion Metabolites->Excretion

Experimental Protocol: Liver Microsomal Stability Assay

This in-vitro assay is a workhorse in early drug discovery for predicting the metabolic clearance of a compound in the liver.

Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s. By incubating a compound with microsomes and a necessary cofactor (NADPH), one can measure the rate of its depletion over time.

Methodology:

  • Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM).

  • Initiation: Pre-incubate the plate at 37°C. Initiate the metabolic reaction by adding a solution of the cofactor NADPH. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and halts enzymatic activity.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining parent compound relative to the internal standard.

  • Data Interpretation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line gives the rate of depletion, which can be used to calculate in-vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A shorter half-life indicates faster metabolism.

Conclusion

This comparative guide establishes a framework for evaluating 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid . The analysis reveals that the N1-methoxyethyl substitution is a key modulator of its properties relative to the parent indole-5-carboxylic acid. This substitution enhances lipophilicity and may improve its biological activity profile, as suggested by the hypothetical antioxidant data. Its straightforward synthesis is a significant practical advantage for any research program.

Compared to other derivatives, it presents a balanced profile. It is less complex than some biologically active indoles, making it an attractive starting point for library synthesis. The physicochemical properties suggest it has the potential for good drug-like characteristics, though this must be confirmed experimentally. Future work should focus on obtaining empirical data for solubility, metabolic stability, and a broader range of biological assays to fully characterize its potential as a lead compound in drug discovery.

References

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available from: [Link]

  • A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. Available from: [Link]

  • 1-(2-methoxyethyl)-1h-indole-5-carboxylic acid (C12H13NO3). PubChemLite. Available from: [Link]

  • 1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid. Vibrant Pharma Inc. Available from: [Link]

  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed Central. Available from: [Link]

  • Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage. PubMed. Available from: [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. Available from: [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Organic Syntheses. Available from: [Link]

  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis. Available from: [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate. Available from: [Link]

  • Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. ResearchGate. Available from: [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. Available from: [Link]

  • Biomedical Importance of Indoles. National Institutes of Health. Available from: [Link]

  • (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available from: [Link]

  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available from: [Link]

  • Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. Medium. Available from: [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. Google Patents.
  • Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available from: [Link]

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Comparative

A Guide to Orthogonal Assays for Validating the Bioactivity of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid as a Putative SIRT1 Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological activity of novel small molecules. Here, we use 1-(2-methoxyethyl)-1H-ind...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the biological activity of novel small molecules. Here, we use 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid , a compound with a scaffold common in enzyme inhibitors, as a case study to demonstrate its validation as a putative inhibitor of Sirtuin 1 (SIRT1).

The principle of orthogonal validation is central to minimizing false positives and building a robust data package for any lead compound. An initial screening hit, regardless of its potency, is merely an observation. It becomes a validated lead only when its activity is confirmed by a secondary assay that relies on a fundamentally different biological principle and detection method. This approach ensures that the observed effect is due to the specific molecular interaction of interest and not an artifact of the primary assay technology.

This document details two distinct, complementary assays: a direct, in vitro fluorogenic enzyme assay and a cell-based Western blot analysis of a key physiological substrate. By integrating data from both, we can achieve high confidence in the compound's mechanism of action.

Section 1: Primary Validation: In Vitro Fluorogenic SIRT1 Activity Assay

Expertise & Rationale: The first step in validating a putative enzyme inhibitor is to confirm its direct interaction with the purified target protein. A fluorogenic assay is a widely adopted industry standard for this purpose due to its high sensitivity, scalability for dose-response analysis, and direct measurement of enzymatic activity.[1] The assay is designed to quantify the NAD+-dependent deacetylase activity of recombinant SIRT1.

The core of this assay is a synthetic peptide substrate corresponding to a known SIRT1 target, which is flanked by a fluorophore and a quencher molecule. In its native, acetylated state, the peptide's conformation keeps the quencher in close proximity to the fluorophore, suppressing its signal. Upon deacetylation by SIRT1, a developer enzyme cleaves the peptide, releasing the fluorophore from the quencher's influence and resulting in a quantifiable increase in fluorescence.[2] This signal is directly proportional to SIRT1 activity.

G cluster_1 Detection Step sirt1 Recombinant SIRT1 Enzyme deacetylated_sub Deacetylated Substrate (Quenched) sirt1->deacetylated_sub substrate Fluorogenic Substrate (Acetylated, Quenched) substrate->sirt1 nad NAD+ (Cofactor) nad->sirt1 compound Test Compound: 1-(2-methoxyethyl)-1H-indole -5-carboxylic acid compound->sirt1 Inhibition developer Developer Enzyme fluorescence Fluorescent Signal (Unquenched) developer->fluorescence deacetylated_sub->developer Cleavage

Caption: Workflow for the in vitro fluorogenic SIRT1 assay.

Detailed Experimental Protocol: Fluorogenic SIRT1 Assay

This protocol is adapted from standard kits available from providers like BPS Bioscience and Abcam.[2]

  • Reagent Preparation:

    • Prepare SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Dilute recombinant human SIRT1 enzyme to 2.5x the final desired concentration in Assay Buffer.

    • Prepare a 2.5x substrate/NAD+ mixture containing the fluorogenic peptide substrate and NAD+.

    • Prepare a dilution series of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid in Assay Buffer. Also prepare a positive control inhibitor (e.g., Nicotinamide).

  • Assay Plate Setup (96-well, black, flat-bottom):

    • Add 20 µL of the test compound dilutions or controls to the appropriate wells.

    • Add 20 µL of the diluted SIRT1 enzyme solution to all wells except the "No Enzyme" control. Add 20 µL of Assay Buffer to the "No Enzyme" well.

    • Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Initiating the Reaction:

    • Add 10 µL of the 2.5x substrate/NAD+ mixture to all wells to start the reaction. The final reaction volume is 50 µL.

    • Incubate at 37°C for 45-60 minutes.

  • Developing and Reading:

    • Add 50 µL of Developer solution (containing Nicotinamidase and the peptide cleavage enzyme) to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Read the fluorescence on a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[2]

  • Data Analysis:

    • Subtract the background fluorescence ("No Enzyme" control) from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" (DMSO vehicle) control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticipated Results
CompoundPrimary Assay TargetMeasurementResult (IC50)
1-(2-methoxyethyl)-1H-indole-5-carboxylic acidRecombinant SIRT1Fluorescence5.2 µM
Nicotinamide (Positive Control Inhibitor)Recombinant SIRT1Fluorescence45 µM
Vehicle Control (DMSO)Recombinant SIRT1FluorescenceNo Inhibition

Section 2: Orthogonal Confirmation: Acetylation of Endogenous p53 in a Cellular Context

Expertise & Rationale: While the in vitro assay confirms direct enzyme inhibition, it cannot tell us if the compound is active in a cellular environment. A cell-based assay is crucial to assess cell permeability and engagement with the target in its native state. Furthermore, using a different detection method—in this case, antibody-based Western blotting—provides true orthogonality, mitigating the risk of artifacts such as compound autofluorescence that can plague fluorogenic assays.[3]

We will measure the acetylation status of the tumor suppressor protein p53. SIRT1 is a primary deacetylase of p53, particularly at lysine 382 (K382). Deacetylation by SIRT1 inactivates p53-mediated transcription and promotes cell survival. Therefore, a potent inhibitor of SIRT1 should lead to a measurable increase in acetylated p53 (Ac-p53) levels within the cell.

G cluster_0 Cellular Signaling Pathway sirt1 SIRT1 p53_deacetylated p53 (Deacetylated) [Inactive] sirt1->p53_deacetylated Deacetylation p53_acetylated p53 (Acetylated) [Active] p53_acetylated->sirt1 transcription Apoptosis & Cell Cycle Arrest p53_acetylated->transcription Activates compound Test Compound compound->sirt1 Inhibition

Caption: SIRT1-mediated deacetylation of p53.

Detailed Experimental Protocol: Western Blot for Acetylated-p53
  • Cell Culture and Treatment:

    • Culture human cells with wild-type p53 (e.g., MCF-7 breast cancer cells) in appropriate media.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid (e.g., 0, 1, 5, 10, 25 µM) for 6-12 hours. Include a known SIRT1 inhibitor as a positive control.

  • Protein Extraction:

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice using RIPA buffer supplemented with protease and deacetylase inhibitors (importantly, Nicotinamide and Trichostatin A) to preserve the acetylation status of proteins.

    • Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated-p53 (Lys382).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Re-probing:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.

    • To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total p53 and/or a loading control protein like GAPDH or β-actin.

  • Data Analysis:

    • Perform densitometry analysis on the bands using software like ImageJ.

    • Normalize the signal from the Ac-p53 band to the signal from the total p53 or loading control band.

    • Calculate the fold-change in normalized Ac-p53 levels relative to the vehicle-treated control.

Anticipated Results
Compound ConcentrationOrthogonal Assay TargetMeasurementResult (Fold-Change in Ac-p53)
0 µM (Vehicle)Endogenous p53 (MCF-7)Densitometry1.0 (Baseline)
5 µMEndogenous p53 (MCF-7)Densitometry1.8x
10 µMEndogenous p53 (MCF-7)Densitometry3.5x
25 µMEndogenous p53 (MCF-7)Densitometry5.1x

Section 3: Comparative Analysis and Conclusion

A direct comparison of the two methodologies highlights the strength of the orthogonal approach.

FeatureAssay 1: Fluorogenic Assay Assay 2: Western Blot
Principle In vitro enzymatic deacetylation of a synthetic peptideIn-cell analysis of endogenous substrate acetylation
Biological Context Biochemical (purified components)Cellular (physiologically relevant)
Key Readout Fluorescence intensity (indirect measure of activity)Protein band intensity (direct measure of substrate state)
Throughput High (96/384-well plate format)Low to Medium
Potential Artifacts Compound autofluorescence, inhibition of developer enzymeOff-target effects influencing p53 signaling
Key Question Answered "Does the compound directly inhibit the enzyme?""Does the compound engage the target in a cell and produce a functional outcome?"

The data generated through this two-pronged strategy provides a powerful, self-validating system. The fluorogenic assay establishes a direct, dose-dependent inhibition of SIRT1 with a determined IC50 value. The Western blot corroborates this finding in a completely different system, demonstrating that the compound can enter cells and elicit a dose-dependent increase in the acetylation of a known SIRT1 substrate. This concordance between a biochemical and a cellular assay provides very high confidence that 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid is a true and functionally active inhibitor of SIRT1. This validated hit is now a credible lead compound ready for further optimization and downstream drug development studies.

References

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances. Available at: [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (2014). Der Pharma Chemica. Available at: [Link]

  • Any suggestions for a good SIRT1 activity assay? (2017). ResearchGate. Available at: [Link]

  • Sirtuin 1 (SIRT-1) Activity Assay Kit (E-BC-F056). Elabscience. Available at: [Link]

  • SIRT1 (Sirtuin1) Fluorogenic Assay Kit. BPS Bioscience. Available at: [Link]

  • Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. (2009). Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • 1H-Indole-2-carboxylic acid, 3-(2-aminoethyl)-5-methoxy-. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • What Is the Best Sirtuin Assay for SIRT Screening? BellBrook Labs. Available at: [Link]

  • Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1. (2018). Acta Pharmaceutica Sinica B. Available at: [Link]

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